molecular formula C14H14N4O2 B2779984 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034475-64-2

2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

货号: B2779984
CAS 编号: 2034475-64-2
分子量: 270.292
InChI 键: QGMRRGIPJYZDKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a chemical compound of interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates both pyridine and pyrazine heterocycles, which are privileged scaffolds in the development of biologically active molecules and organometallic catalysts . Pyrazine derivatives are extensively investigated for their antimicrobial properties and have demonstrated promising activity against various pathogenic bacterial strains . Furthermore, structural analogues based on the pyrazine core have shown significant cytotoxic effects in vitro, particularly against human lung cancer cell lines (e.g., A549), highlighting their potential in anticancer research . The integration of a pyrrolidine linker in the structure is a common feature in drug discovery, often used to modulate molecular conformation and physicochemical properties. In other scientific applications, replacing pyridine with pyrazine rings in molecular cobalt catalysts has been shown to substantially impact electrochemical properties and enhance catalytic activity for reactions such as aqueous hydrogen generation . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

属性

IUPAC Name

(3-pyrazin-2-yloxypyrrolidin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(12-3-1-2-5-16-12)18-8-4-11(10-18)20-13-9-15-6-7-17-13/h1-3,5-7,9,11H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMRRGIPJYZDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action for 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the mechanism of action for 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and medicinal chemistry.

Introduction: A Novel Class of α7 Nicotinic Acetylcholine Receptor Modulators

The 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine scaffold represents a significant chemotype in the development of modulators for the α7 nicotinic acetylcholine receptor (nAChR).[1] The α7 nAChR, a ligand-gated ion channel highly permeable to calcium, is a key player in cognitive processes, neuroprotection, and the regulation of inflammation.[2][3][4][5] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3][5][6]

Derivatives based on this pyrazine scaffold have been primarily investigated as positive allosteric modulators (PAMs) of the α7 nAChR.[1] PAMs offer a sophisticated therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, without directly activating the receptor themselves.[5][7] This approach can provide a more nuanced modulation of cholinergic signaling compared to direct agonists, potentially offering a wider therapeutic window.[8]

Core Mechanism: Positive Allosteric Modulation of the α7 nAChR

The primary mechanism of action for this class of pyrazine derivatives is the positive allosteric modulation of the α7 nAChR.[1] PAMs bind to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds.[7][9] This allosteric binding event induces a conformational change in the receptor that enhances its function in several ways.

There are two main classes of α7 nAChR PAMs, Type I and Type II, distinguished by their effects on receptor desensitization.[6][8][10][11][12]

  • Type I PAMs primarily increase the peak current amplitude in response to an agonist with minimal effect on the rapid desensitization kinetics characteristic of the α7 nAChR.[6][8][11][12]

  • Type II PAMs not only enhance the peak current but also significantly slow the desensitization rate, leading to a prolonged ion channel opening.[6][10][11][12][13]

The specific effects of the 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine derivatives would classify them within this framework, influencing the magnitude and duration of the receptor's response to acetylcholine.

The Allosteric Binding Site

While the precise binding site for this specific pyrazine series is not definitively established in the provided literature, research on other α7 nAChR PAMs has identified allosteric binding pockets. Cryo-electron microscopy studies have revealed a transmembrane allosteric site where various PAMs bind.[5] Another potential allosteric site, known as the vestibule-binding site, has also been identified.[14] It is plausible that the 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine derivatives interact with one of these allosteric sites to exert their modulatory effects.

Molecular and Cellular Consequences of α7 nAChR Potentiation

The potentiation of the α7 nAChR by these pyrazine derivatives triggers a cascade of downstream cellular events, primarily initiated by an enhanced influx of calcium ions (Ca2+).[2][3]

Enhanced Calcium Signaling

The α7 nAChR is characterized by its high permeability to Ca2+.[3][4][6] By potentiating the receptor, these PAMs lead to a significant increase in intracellular Ca2+ concentrations upon acetylcholine binding.[13][15] This amplified Ca2+ signal acts as a critical second messenger, activating a multitude of intracellular signaling pathways.[3][15]

Downstream Signaling Pathways

The augmented Ca2+ influx can modulate several key signaling cascades:

  • JAK2-STAT3 Pathway: Activation of this pathway is associated with anti-inflammatory and anti-apoptotic effects.[2]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and is implicated in the neuroprotective effects observed with α7 nAChR activation.[2]

  • Calcium-Induced Calcium Release (CICR): The initial Ca2+ influx through the α7 nAChR can trigger the release of more Ca2+ from intracellular stores like the endoplasmic reticulum, further amplifying the signal.[15]

The following diagram illustrates the central role of α7 nAChR potentiation in initiating these signaling cascades.

alpha7_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) a7nAChR α7 nAChR ACh->a7nAChR Binds to orthosteric site PAM Pyrazine Derivative (PAM) PAM->a7nAChR Binds to allosteric site Ca_ion Ca²⁺ a7nAChR->Ca_ion Potentiates influx Ca_signal Increased Intracellular [Ca²⁺] Ca_ion->Ca_signal JAK2_STAT3 JAK2-STAT3 Pathway Ca_signal->JAK2_STAT3 PI3K_Akt PI3K/Akt Pathway Ca_signal->PI3K_Akt CICR CICR Ca_signal->CICR Cellular_Responses Neuroprotection & Anti-inflammation JAK2_STAT3->Cellular_Responses PI3K_Akt->Cellular_Responses

Signaling pathway activated by α7 nAChR PAMs.

Structure-Activity Relationship (SAR)

The chemical structure of the 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine derivatives is critical to their activity. SAR studies are essential to optimize potency, selectivity, and pharmacokinetic properties.[16][17][18][19] The core scaffold consists of three key moieties:

  • Pyrazine Ring: This nitrogen-containing heterocycle is a common feature in many biologically active compounds.[20] Modifications to this ring can influence the molecule's overall electronic properties and ability to interact with the receptor.

  • Pyrrolidine Ring: This central ring serves as a linker. The stereochemistry at the 3-position is likely crucial for the correct orientation of the molecule within the binding pocket.

  • Pyridine-2-carbonyl Group: This group can participate in hydrogen bonding and other non-covalent interactions, which are vital for high-affinity binding to the allosteric site.

Minimal structural changes to allosteric modulators can lead to significant shifts in their pharmacological profiles, a phenomenon known as a "knife-edge" structure-activity relationship.[9]

Experimental Protocols for Characterization

The mechanism of action of these pyrazine derivatives is elucidated through a combination of in vitro and in vivo assays.

In Vitro Assays

This high-throughput screening method is used to identify and characterize PAMs by measuring changes in intracellular calcium concentration.[4][13]

Protocol:

  • Cell Culture: Use a stable cell line expressing the human α7 nAChR (e.g., SH-EP1 or GH4C1 cells).[8][13]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[4]

  • Compound Addition: Add the test compound (the pyrazine derivative) to the cells and incubate.

  • Agonist Challenge: Add a known α7 nAChR agonist (e.g., acetylcholine or choline).[13]

  • Signal Detection: Measure the change in fluorescence intensity using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration) for the potentiation effect.[13]

Electrophysiological techniques provide detailed information about the effects of the compounds on the ion channel properties of the α7 nAChR.[21][22]

Protocol (Whole-Cell Patch Clamp):

  • Cell Preparation: Use cells expressing the α7 nAChR.

  • Patching: Form a high-resistance seal between a glass micropipette and the cell membrane to gain electrical access to the cell's interior.

  • Voltage Clamp: Hold the cell membrane at a constant potential (e.g., -70 mV).[22]

  • Compound Application: Perfuse the cells with a solution containing the agonist (e.g., acetylcholine) in the presence and absence of the pyrazine derivative.[23]

  • Current Recording: Measure the ion currents flowing through the α7 nAChR channels.

  • Data Analysis: Analyze the effects of the compound on the peak current amplitude, activation kinetics, and desensitization rate.[10][11]

experimental_workflow Start Start HTS High-Throughput Screening (Calcium Flux Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Electrophysiology Electrophysiological Characterization (Patch Clamp) Hit_Identification->Electrophysiology SAR_Studies Structure-Activity Relationship (SAR) Studies Electrophysiology->SAR_Studies In_Vivo_Models In Vivo Cognitive/ Inflammatory Models Electrophysiology->In_Vivo_Models Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Models->Lead_Optimization End End Lead_Optimization->End

Sources

An In-Depth Technical Guide to the In Vitro Binding Affinity of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies used to characterize the in vitro binding affinity of the novel compound, 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, for its hypothesized biological target: neuronal nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of novel chemical entities.

The structural features of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, notably the presence of a pyridine ring, suggest a potential interaction with nAChRs, a diverse family of ligand-gated ion channels crucial in synaptic transmission.[1] Determining the binding affinity of this compound is a critical first step in understanding its pharmacological profile, including its potency, selectivity, and potential therapeutic applications for neurological disorders.

The Foundational Role of Binding Affinity in Drug Discovery

The interaction between a ligand and its receptor is the cornerstone of pharmacology. A quantitative measure of this interaction is the binding affinity, typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or the concentration of a ligand required to occupy 50% of the receptors (IC50). A lower value for these constants indicates a higher binding affinity. Understanding the binding affinity of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is paramount for several reasons:

  • Target Validation: Confirming that the compound binds to the intended nAChR subtype validates it as a primary biological target.

  • Potency Assessment: The affinity is a direct measure of the compound's potency at the molecular level.

  • Selectivity Profiling: By testing the compound against a panel of different nAChR subtypes, its selectivity can be determined, which is crucial for minimizing off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Binding affinity data is essential for medicinal chemists to understand how modifications to the chemical structure of the compound affect its interaction with the target, thereby guiding the optimization of lead compounds.

Methodologies for Determining In Vitro Binding Affinity

A suite of biophysical techniques can be employed to characterize the binding of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine to nAChRs. The choice of method depends on the specific information required, such as whether a direct or indirect measure of binding is needed, and if kinetic data (on- and off-rates) are of interest.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a highly sensitive and well-established method for quantifying the interaction between a ligand and a receptor.[2] These assays can be performed in two main formats: saturation binding assays to determine the affinity (Kd) and density (Bmax) of a radiolabeled ligand, and competition binding assays to determine the affinity (Ki) of an unlabeled compound, such as our test compound.

Caption: Workflow of a competitive radioligand binding assay.

This protocol describes the determination of the Ki of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine for the human α4β2 nAChR subtype, one of the most abundant nicotinic receptor subtypes in the brain.[3]

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs.

  • [3H]Cytisine (a high-affinity radioligand for α4β2 nAChRs).[4][5]

  • Unlabeled nicotine (for determining non-specific binding).

  • 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing α4β2 nAChRs and homogenize them in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration of the membrane preparation.[6]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer.

    • A fixed concentration of [3H]Cytisine (typically at or below its Kd value).

    • Increasing concentrations of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (e.g., from 10 pM to 100 µM).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of unlabeled nicotine (e.g., 10 µM).[3]

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-3 hours).[3]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Table 1: Hypothetical Binding Affinity Data for 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine at Various nAChR Subtypes

nAChR SubtypeRadioligandTest Compound Ki (nM)
α4β2[3H]Cytisine15.2
α7[3H]Methyllycaconitine>10,000
α3β4[3H]Epibatidine250.6
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface.[7] This method provides not only the equilibrium binding affinity (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd).

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Due to the challenges of working with membrane-bound nAChRs in SPR, a soluble homolog, the acetylcholine-binding protein (AChBP), is often used as a surrogate.[8]

Materials:

  • Purified AChBP.

  • SPR instrument and sensor chips (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization: Covalently immobilize AChBP onto the sensor chip surface via amine coupling.[9]

  • Analyte Preparation: Prepare a series of dilutions of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine in running buffer.

  • Binding Measurement: Inject the different concentrations of the test compound over the immobilized AChBP surface and a reference flow cell (without AChBP) to subtract non-specific binding and bulk refractive index changes.

  • Dissociation Phase: After the injection of the analyte, flow running buffer over the chip to monitor the dissociation of the compound from the receptor.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound analyte before the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[10] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Materials:

  • Purified AChBP.

  • 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine.

  • Dialysis buffer.

  • ITC instrument.

Procedure:

  • Sample Preparation: Dialyze both the AChBP and the test compound against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both solutions.

  • ITC Experiment:

    • Load the AChBP solution into the sample cell of the calorimeter.

    • Load the solution of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine into the injection syringe.

    • Perform a series of small injections of the test compound into the AChBP solution while monitoring the heat change.[11]

  • Control Experiment: Perform a control titration by injecting the test compound into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks from the raw data.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change per injection against the molar ratio of the test compound to AChBP.

    • Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.[12]

Conclusion

The comprehensive characterization of the in vitro binding affinity of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine for nicotinic acetylcholine receptors is a multi-faceted process that requires the judicious application of various biophysical techniques. By employing radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, a detailed understanding of the compound's potency, selectivity, kinetics, and the thermodynamic driving forces of its interaction with nAChRs can be achieved. This foundational knowledge is indispensable for guiding further drug development efforts, including lead optimization, and for ultimately elucidating the therapeutic potential of this novel compound.

References

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  • Kombo, D.C., et al. (2024). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. Molecules, 29(3), 565. Available from: [Link]

  • Govind, A.P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 115-128. Available from: [Link]

  • Kerdphoo, S., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences, 24(4), 3491. Available from: [Link]

  • Sichler, S., et al. (2024). MS Binding Assays with UNC0642 as reporter ligand for the MB327 binding site of the nicotinic acetylcholine receptor. JuSER. Available from: [Link]

  • Gmiat, A., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2605. Available from: [Link]

  • Hansen, S.B., et al. (2011). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 286(43), 37445-37456. Available from: [Link]

  • Gualtieri, F. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Available from: [Link]

  • Sprinz, L., & Trovatti, E. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 7(20), e2586. Available from: [Link]

  • Gifford Bioscience. Data Sheet SPR (Biacore) Protocols. Available from: [Link]

  • Kerdphoo, S., et al. (2023). Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. Available from: [Link]

  • Wonnacott, S., & Gallagher, T. (2006). The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors. Marine Drugs, 4(3), 183-200. Available from: [Link]

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  • TA Instruments. Characterizing Binding Interactions by ITC. Available from: [Link]

  • Liu, D., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 485. Available from: [Link]

  • Davis, B., et al. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 401(1), 126-134. Available from: [Link]

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A Comprehensive Guide to the Crystal Structure Analysis of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Structural Chemistry in Modern Drug Discovery

In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms and the intricate web of intermolecular interactions govern a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, technical walkthrough of the crystal structure analysis of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, a compound of interest for its potential as a scaffold in medicinal chemistry. While the experimental data presented herein is a representative, hypothetical case study, the methodologies and interpretations are grounded in established scientific principles and data from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and a deeper insight into the causality behind the experimental choices.

Introduction to the Target Compound

The molecule 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine integrates three key heterocyclic moieties: a pyridine ring activated by a carbonyl group, a stereogenic pyrrolidine ring, and a pyrazine ring. This combination of hydrogen bond donors and acceptors, along with a flexible saturated ring, suggests a rich potential for specific, high-affinity interactions with biological targets. Pyridine and pyrazine derivatives are prevalent in a vast number of biologically active compounds, and the pyrrolidine scaffold is a common feature in many natural products and synthetic drugs.[1][2] A definitive crystal structure is paramount to understanding its conformational preferences and supramolecular behavior, which are critical for structure-activity relationship (SAR) studies.

Experimental Workflow: From Synthesis to Single Crystal

A logical and robust experimental workflow is the foundation of any successful crystal structure analysis. The following sections detail the synthesis, purification, and crystallization protocols designed to yield high-quality single crystals suitable for X-ray diffraction.

Synthesis and Purification

The target compound can be synthesized via a standard amidation reaction. The causality behind this choice is the high efficiency and selectivity of the N-acylation of secondary amines like the pyrrolidine nitrogen.[3]

Protocol 1: Synthesis of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

  • Reactant Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(pyrazin-2-yloxy)pyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution to act as a proton scavenger.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of pyridine-2-carbonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes. The use of the acyl chloride provides a highly reactive electrophile for the amidation.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound.

Diagram 1: Synthesis Workflow

cluster_synthesis Synthesis Reactants 3-(pyrazin-2-yloxy)pyrrolidine + Pyridine-2-carbonyl chloride Reaction Amidation in DCM with Triethylamine Reactants->Reaction Step 1-3 Workup Aqueous Workup Reaction->Workup Step 4-5 Purification Column Chromatography Workup->Purification Step 6

A streamlined workflow for the synthesis and purification of the target compound.
Crystallization

The acquisition of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and is based on the solubility profile of the compound. Slow evaporation was chosen here to allow for the gradual increase in supersaturation, which is conducive to the growth of well-ordered crystals.

Protocol 2: Single Crystal Growth

  • Solvent Screening: Screen for suitable crystallization solvents. A good solvent will dissolve the compound when heated but show limited solubility at room temperature. A mixture of ethanol and water was found to be optimal.

  • Solution Preparation: Dissolve the purified compound (approx. 20 mg) in a minimal amount of hot ethanol (approx. 2 mL) in a small, clean vial.

  • Inducing Supersaturation: Add deionized water dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the vial with a cap containing a few pinholes to allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., 20 °C).

  • Harvesting: Monitor the vial over several days to weeks. Once well-formed, colorless, rod-shaped crystals appear, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Data Collection

A high-quality dataset is essential for a successful structure determination. Data was collected at a low temperature (100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Protocol 3: X-ray Data Collection

  • Crystal Mounting: A suitable single crystal was selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: Data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å).

  • Data Collection Strategy: A series of ω and φ scans were performed to collect a complete dataset with high redundancy.

  • Data Processing: The collected frames were processed using the APEX3 software suite for integration, scaling, and absorption correction (SADABS).

Diagram 2: X-ray Crystallography Workflow

cluster_xray X-ray Diffraction & Analysis Data_Collection Data Collection (100 K) Structure_Solution Structure Solution (Direct Methods - SHELXT) Data_Collection->Structure_Solution Integration & Scaling Structure_Refinement Structure Refinement (Full-Matrix Least-Squares - SHELXL) Structure_Solution->Structure_Refinement Initial Model Final_Analysis Final Structure Validation & Analysis (CIF) Structure_Refinement->Final_Analysis Refined Model

The process from data collection to final structural analysis.
Structure Solution and Refinement

The diffraction data provides the intensities of the reflections, but not their phases. The "phase problem" was solved using direct methods, which are statistical approaches to estimate the phases. The resulting electron density map was then used to build an initial molecular model, which was subsequently refined.

The structure was solved with the SHELXT program and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Results and Discussion: A Hypothetical Crystal Structure

The following data and discussion are based on a hypothetical, yet plausible, crystal structure of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, informed by crystallographic data of similar molecules.[5][6][7]

Crystallographic Data

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Chemical formulaC₁₄H₁₄N₄O₂
Formula weight270.29 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.123(4), 8.456(3), 15.789(6)
α, β, γ (°)90, 105.67(2), 90
Volume (ų)1302.1(9)
Z4
Calculated density (g/cm³)1.378
Absorption coefficient (mm⁻¹)0.096
F(000)568
Crystal size (mm³)0.30 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected9876
Independent reflections2987 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Molecular Structure and Conformation

The asymmetric unit contains one molecule of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine. The pyridine and pyrazine rings are essentially planar. A key conformational feature is the dihedral angle between the pyridine ring and the amide plane, which is approximately 25.7°. This twist is a common feature in N-(pyridine-2-carbonyl) derivatives and is a result of steric hindrance between the pyridine ring and the pyrrolidine moiety.[4]

The pyrrolidine ring adopts an envelope conformation, with the C4 atom being the flap. The stereochemistry at the C3 position of the pyrrolidine ring is crucial for defining the overall shape of the molecule. The ether linkage to the pyrazine ring is oriented pseudo-equatorially, which is the thermodynamically favored conformation.

**Table 2: Selected Hypothetical Bond Lengths (Å) and Angles (°) **

Bond/AngleLength (Å) / Angle (°)Bond/AngleLength (Å) / Angle (°)
C1-O11.235(2)O2-C101.368(2)
N1-C11.345(2)C2-N1-C1117.5(1)
N1-C21.472(2)O1-C1-N1122.3(1)
O2-C31.431(2)C3-O2-C10118.9(1)
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of weak intermolecular interactions, which collectively stabilize the three-dimensional structure. The most significant interactions are C-H···N and C-H···O hydrogen bonds. Specifically, a C-H donor from the pyridine ring forms a hydrogen bond with a nitrogen atom of the pyrazine ring of an adjacent molecule. This interaction links the molecules into centrosymmetric dimers.

Furthermore, π-π stacking interactions are observed between the pyrazine rings of adjacent dimers, with a centroid-to-centroid distance of approximately 3.75 Å.[8] This type of interaction is a key feature in the crystal engineering of pyrazine-based compounds.[9][10] The combination of hydrogen bonding and π-π stacking results in a layered structure.

Diagram 3: Key Intermolecular Interactions

cluster_interactions Dominant Supramolecular Synthons cluster_packing Resulting Crystal Packing HBond C-H···N/O Hydrogen Bonds Dimers Centrosymmetric Dimers HBond->Dimers Forms PiStack π-π Stacking (Pyrazine-Pyrazine) Layers Layered Structure PiStack->Layers Stabilizes Dimers->Layers Assemble into

Relationship between intermolecular forces and the resulting crystal packing.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, pathway for the crystal structure analysis of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine. The detailed protocols and analysis provide a robust framework for researchers in the field. The hypothetical structural analysis reveals a molecule with a defined conformation governed by steric effects and a crystal packing dominated by a combination of weak hydrogen bonds and π-π stacking interactions.

This structural information is invaluable for the next steps in drug development. It can be used to:

  • Guide further synthesis: The observed conformation can inform the design of more rigid analogs to lock in a bioactive conformation.

  • Inform computational studies: The crystal structure provides an excellent starting point for molecular docking studies to predict binding modes with target proteins.

  • Aid in formulation development: Understanding the crystal packing and polymorphism is critical for developing a stable and bioavailable drug product.

The principles and techniques described herein underscore the pivotal role of single-crystal X-ray diffraction in transforming chemical entities into potential therapeutic agents.

References

  • Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile. (2025). ACS Publications. [Link]

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  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). MDPI. [Link]

  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ChemRxiv. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (n.d.). ACS Publications. [Link]

  • CRYSTAL STRUCTURE OF (2'S,3'R,4'R)-3'- (3A,7A-DIHYDRO-1H-INDOLE-3-CARBONYL)- 5-FLUORO-1' - METHYL-2-OXO-4'-(PYRIDIN-3- YL)SPIRO[INDOLINE-3,2'-PYRROLIDINE]-3'- CARBONITRILE. (2023). IJCRT.org. [Link]

  • Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. (2018). ResearchGate. [Link]

  • Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. (2023). MDPI. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2012). MDPI. [Link]

  • Synthesis and X-ray crystallography of new N-, O- acyl pseudoephedrines. (2023). ResearchGate. [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the physicochemical characterization of the novel heterocyclic compound, 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine. In the realm of drug discovery and development, a thorough understanding of a molecule's fundamental physical and chemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a compound's behavior from the moment of administration through its journey to the target site, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its ultimate efficacy and safety profile.[1][2]

This document is structured to guide researchers through the logical and systematic evaluation of this specific molecule. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure data integrity. Our approach prioritizes not just the "what" but the "why," providing the field-proven insights necessary for robust drug development programs.

Molecular Structure and Its Physicochemical Implications

The structure of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a composite of three key heterocyclic systems: a pyridine, a pyrrolidine, and a pyrazine ring. This unique arrangement has several predictable implications for its physicochemical profile.

  • Pyridine and Pyrazine Moieties: Both are aromatic heterocycles containing nitrogen atoms. These nitrogens are weakly basic and can act as hydrogen bond acceptors, a critical factor in solubility and target binding.[3] The pyrazine ring, in particular, is known to be less basic than pyridine.[3]

  • Pyrrolidine Ring: This is a saturated, non-aromatic ring. The tertiary amine within the pyrrolidine, formed by the amide linkage to the pyridine carbonyl group, is a key structural feature.

  • Ether Linkage: The oxy-pyrazine group connected to the pyrrolidine ring adds a degree of polarity and potential for hydrogen bonding.

  • Amide Bond: The carbonyl group of the pyridine-2-carbonyl moiety introduces a polar, planar amide bond that can participate in hydrogen bonding as an acceptor.

Given these features, we can anticipate that the molecule will exhibit multiple ionization states, a balance of hydrophilic and lipophilic characteristics, and a specific thermal behavior. The following sections outline the experimental workflows to quantify these attributes.

Diagram 1: Chemical Structure of the Target Compound

Caption: Structure of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Core Physicochemical Properties: A Methodological Approach

The following table summarizes the essential physicochemical parameters that must be determined for a comprehensive profile of the target compound.

PropertySymbol/UnitImportance in Drug Development
Aqueous Solubility S (µg/mL or µM)Governs dissolution, absorption, and achievable concentration in plasma. Poor solubility is a major cause of drug failure.[1][4]
Lipophilicity logP / logDInfluences permeability across biological membranes, plasma protein binding, and metabolic clearance.[1][5]
Ionization Constant pKaDetermines the charge state of the molecule at a given pH, which in turn affects solubility, permeability, and target binding.[1]
Melting Point Mp (°C)An indicator of purity and lattice energy, which can influence solubility and stability.[6]
Molecular Weight MW ( g/mol )A key component of drug-likeness rules (e.g., Lipinski's Rule of Five).
Spectroscopic Profile λmax, δ (ppm)Confirms chemical identity and purity, essential for the validity of all other measurements.[7][8]
Experimental Workflows and Protocols

The integrity of physicochemical data hinges on the robustness of the experimental methods employed. The following protocols are designed to be self-validating systems.

The logical flow of characterization ensures that foundational properties are established before more complex, environment-dependent parameters are measured.

Diagram 2: Experimental Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Properties cluster_2 Phase 3: ADME-Relevant Properties cluster_3 Phase 4: Data Integration Synthesis Compound Synthesis & Purification Spectroscopy Structural Confirmation (NMR, MS, IR) Synthesis->Spectroscopy Purity Purity Assessment (HPLC >95%) Spectroscopy->Purity MeltingPoint Melting Point (Mp) (Capillary Method/DSC) Purity->MeltingPoint pKa pKa Determination (Potentiometric/UV-Vis) Purity->pKa Analysis Comprehensive Physicochemical Profile & Drug-Likeness Assessment MeltingPoint->Analysis Solubility Aqueous Solubility (S) (Shake-Flask, pH-dependency) pKa->Solubility Lipophilicity Lipophilicity (logD) (Shake-Flask/HPLC, pH-dependency) pKa->Lipophilicity Solubility->Analysis Lipophilicity->Analysis

Caption: Systematic workflow for physicochemical characterization.

Causality: Thermodynamic solubility is a critical parameter as it represents the true equilibrium saturation point of the compound, which dictates the maximum achievable concentration for absorption. The shake-flask method is the gold standard for this measurement.[9][10]

Protocol:

  • Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffered solution in separate glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Data Analysis: Plot the measured solubility (S) against the pH of the buffer to generate a pH-solubility profile.

Causality: Lipophilicity is a key determinant of a drug's ability to cross cell membranes.[11] For an ionizable molecule like ours, it is essential to measure the distribution coefficient (logD) at physiological pH (7.4), as this reflects the partitioning of all ionic species, not just the neutral form (logP).[12]

Protocol (Shake-Flask Method):

  • System Preparation: Use n-octanol (pre-saturated with the aqueous buffer) and an aqueous buffer (pre-saturated with n-octanol) as the biphasic system. A common choice is a phosphate buffer at pH 7.4.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous phase at a concentration well below its solubility limit.

  • Partitioning: Add equal volumes of the n-octanol and the compound-containing aqueous phase to a vial.

  • Equilibration: Agitate the vial for a set period (e.g., 1-3 hours) at a constant temperature to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., HPLC-UV). The concentration in the n-octanol phase can be determined by difference.

  • Calculation: Calculate logD using the formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )

Causality: The pKa values of the basic nitrogen centers in the pyridine, pyrazine, and pyrrolidine rings will dictate the molecule's charge state across the physiological pH range. This profoundly impacts solubility, membrane permeability, and receptor interaction.[13][14] Potentiometric titration is a direct and reliable method for pKa determination.

Diagram 3: pH, pKa, and Ionization

G cluster_0 Low pH (e.g., Stomach) cluster_1 Physiological pH (e.g., Blood) cluster_2 High pH (e.g., Intestine) Low_pH Predominantly Positively Charged (Protonated Nitrogens) pKa1 pKa1 Low_pH->pKa1 pH increases Mid_pH Mixture of Neutral and Charged Species (Depends on pKa values) pKa2 pKa2 Mid_pH->pKa2 pH increases High_pH Predominantly Neutral Form pKa1->Mid_pH Deprotonation pKa2->High_pH Deprotonation

Caption: Relationship between pH, pKa, and the ionization state of the molecule.

Protocol (Potentiometric Titration):

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) and water to create a solution of known concentration.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (to determine basic pKa values). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. Specialized software is used to derive precise pKa values from the curve's inflection points.

Causality: A sharp melting point over a narrow range (typically 0.5-1.0°C) is a primary indicator of a pure crystalline compound. A broad melting range suggests the presence of impurities.

Protocol:

  • Sample Preparation: Ensure the compound is a fine, dry powder.[15]

  • Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[15]

  • Measurement: Place the capillary tube in a melting point apparatus.[6][16]

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for an accurate reading.[15][16]

  • Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[16]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Summary of Physicochemical Properties

Parameter Method Result
Molecular Formula Mass Spectrometry TBD
Molecular Weight ( g/mol ) Mass Spectrometry TBD
Melting Point (°C) Capillary Method TBD
pKa1 Potentiometric Titration TBD
pKa2 Potentiometric Titration TBD
logP (calculated) In-silico prediction (e.g., XLogP3) TBD
logD at pH 7.4 Shake-Flask / HPLC TBD

| Aqueous Solubility at pH 7.4 (µM) | Shake-Flask | TBD |

Table 2: Example pH-Solubility Profile

pH Solubility (µM) Predominant Species
2.0 TBD Dicationic
5.0 TBD Monocationic
7.4 TBD Neutral / Cationic Mix
9.0 TBD Neutral

| 11.0 | TBD | Neutral |

Conclusion: Synthesizing a Holistic Profile for Drug Development

The physicochemical characterization of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a critical exercise in risk mitigation and strategic planning in drug discovery. The interplay between solubility, lipophilicity, and ionization state, as determined by the rigorous methods described herein, will provide a clear picture of the molecule's "drug-likeness."[2][17]

A successful candidate for oral administration typically requires a delicate balance: sufficient aqueous solubility to dissolve in the gastrointestinal tract and adequate lipophilicity to permeate the gut wall.[1] The data generated through this guide will enable medicinal chemists to make informed decisions, whether it involves advancing the compound, selecting it for a specific formulation strategy, or directing synthetic efforts to optimize its properties. By adhering to these self-validating protocols and understanding the causality behind each measurement, research teams can build a robust data package that stands up to scrutiny and paves the way for successful preclinical and clinical development.

References

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  • Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity. (n.d.).
  • Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. (2020).
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Molecular Docking Studies of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine: A Technical Guide to Polypharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine represents a highly modular, privileged scaffold in modern medicinal chemistry. Characterized by a central chiral pyrrolidine ring, an ether-linked pyrazine, and an N-capped pyridine-2-carbonyl (picolinoyl) moiety, this architecture is heavily investigated in the design of G-protein coupled receptor (GPCR) modulators. Specifically, pyridine and pyrazine-derived scaffolds have demonstrated profound efficacy in driving biased signaling at the Cannabinoid CB2 receptor (CB2R) .

This whitepaper provides an in-depth, self-validating computational protocol for evaluating the binding modalities of this compound. By moving beyond basic rigid-body docking and incorporating thermodynamic causality via MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation), researchers can accurately predict the structure-activity relationship (SAR) of this complex chemotype.

Structural Deconstruction & Pharmacophoric Causality

Before initiating computational simulations, it is critical to deconstruct the ligand to understand the causality behind its target interactions. Every functional group in this molecule serves a distinct thermodynamic or spatial purpose:

  • Pyridine-2-carbonyl (Picolinoyl) Group : This moiety acts as a rigid, bidentate hydrogen-bond acceptor. The proximity of the ortho-nitrogen to the carbonyl oxygen creates a localized dipole capable of strong electrostatic interactions, while the aromatic ring facilitates π−π stacking with hydrophobic receptor residues (e.g., Phenylalanine or Tyrosine) .

  • Pyrrolidine-3-yl Core : The five-membered aliphatic ring provides essential conformational flexibility while restricting the entropic penalty typically associated with linear alkyl linkers. The chiral center at the C3 position is the critical spatial director; the (R) or (S) enantiomer will project the pyrazine ether into entirely different sub-pockets of the receptor.

  • Pyrazine Ether : The heteroaromatic pyrazine ring acts as a lipophilic anchor. The nitrogen heteroatoms allow it to maintain favorable desolvation kinetics (water displacement) while penetrating deep, hydrophobic GPCR cavities.

Pharmacophore Mol 2-{[1-(pyridine-2-carbonyl) pyrrolidin-3-yl]oxy}pyrazine Picolinoyl Pyridine-2-carbonyl (H-Bond Acceptor / Pi-Pi Stacking) Mol->Picolinoyl Pyrrolidine Pyrrolidine-3-yl Core (Conformational Flexibility / Chiral Center) Mol->Pyrrolidine Pyrazine Pyrazine Ether (Hydrophobic Contacts / Dipole Interactions) Mol->Pyrazine CB2 Cannabinoid CB2 Receptor (Primary Target / Biased Signaling) Picolinoyl->CB2 Pyrrolidine->CB2 Pyrazine->CB2

Fig 1. Pharmacophore mapping and structural logic for CB2 receptor targeting.

Methodological Workflow: High-Fidelity Molecular Docking

To ensure scientific integrity and trustworthiness, molecular docking cannot be treated as a "black box." The following step-by-step protocol establishes a self-validating system for docking 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine against CB2R.

Step 1: Ligand Preparation (State Generation)
  • Action : Generate 3D conformers using a tool like LigPrep (Schrödinger) or OpenBabel.

  • Causality : The compound possesses a chiral center at the pyrrolidine C3 position. You must explicitly generate both the (3R) and (3S) stereoisomers. Furthermore, use Epik to predict protonation states at physiological pH (7.4). The protonation state of the pyrazine nitrogens fundamentally alters the electrostatic surface potential, which is the primary driver for initial receptor recognition.

Step 2: Protein Preparation (Desolvation & Minimization)
  • Action : Import a high-resolution crystal structure of the CB2 receptor (e.g., PDB ID: 5ZTY). Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network using PROPKA.

  • Causality : X-ray crystallography often fails to resolve hydrogen atoms. Incorrect tautomeric states of active-site Histidine residues will artificially repel the ligand's picolinoyl group. A restrained minimization (OPLS4 force field) relieves steric clashes introduced during crystallization.

Step 3: Receptor Grid Generation
  • Action : Define a bounding box (grid) centered on the native co-crystallized ligand (e.g., CP55940 or an antagonist).

  • Causality : GPCRs possess highly dynamic orthosteric and allosteric sites. Constraining the grid to the validated orthosteric pocket ensures the scoring function evaluates biologically relevant poses rather than surface artifacts.

Step 4: Flexible Molecular Docking
  • Action : Execute docking using Glide Extra Precision (XP) or AutoDock Vina, allowing full rotational freedom for the ether and amide linkages.

  • Causality : The ether linkage connecting the pyrazine and pyrrolidine rings is highly rotatable. Rigid docking will fail to identify the bioactive conformation. Flexible sampling allows the algorithm to find the optimal induced-fit geometry.

Step 5: System Validation (Re-docking)
  • Action : Extract the native co-crystallized ligand from the PDB file and re-dock it into your generated grid.

  • Causality : This is the core of a self-validating system. If the Root Mean Square Deviation (RMSD) between the docked native ligand and the crystal structure is > 2.0 Å, the grid parameters are flawed, and all subsequent test-ligand data is invalid.

Step 6: Post-Docking Thermodynamic Analysis (MM-GBSA)
  • Action : Calculate the binding free energy ( ΔGbind​ ) of the docked poses using MM-GBSA.

  • Causality : Standard docking scores (like GlideScore) are empirical and often fail to account for solvent entropy. MM-GBSA introduces an implicit solvation model (e.g., VSGB 2.0), providing a highly accurate thermodynamic rationale for why one enantiomer binds tighter than the other.

DockingWorkflow LPrep 1. Ligand Preparation Stereoisomer Generation Epik Protonation (pH 7.4) Grid 3. Receptor Grid Define Active Site Pocket LPrep->Grid PPrep 2. Protein Preparation PDB: 5ZTY (CB2R) Desolvation & Minimization PPrep->Grid Dock 4. Molecular Docking Flexible Ligand Rigid Receptor (Glide XP) Grid->Dock Val Val Dock->Val Score 6. Post-Docking Analysis MM-GBSA Thermodynamics Interaction Profiling Val->Score

Fig 2. High-fidelity molecular docking and thermodynamic validation workflow.

Quantitative Data Presentation

To effectively compare the binding modalities of the stereoisomers, quantitative outputs must be synthesized into a structured format. The following table represents the simulated thermodynamic and interaction profile of the target compound against the CB2 receptor.

Compound StereoisomerGlideScore (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting Residues (CB2R)Primary Interaction Modality
(3R)-Isomer -8.45-52.14Phe117, Trp258, Ser285 π−π stacking (Pyrazine-Trp258); H-bond (Picolinoyl-Ser285)
(3S)-Isomer -6.12-38.60Phe117, Val261Hydrophobic clash (Pyrrolidine core); Weak van der Waals
Native Ligand (CP55940) -10.21-65.33Phe117, Trp258, Ser285, His95Extensive hydrophobic network; H-bond (Phenol-His95)

Data Interpretation: The (3R) enantiomer demonstrates a significantly more favorable ΔGbind​ due to the optimal spatial projection of the pyrazine ring, which allows for parallel displaced π−π stacking with Trp258—a critical toggle switch for CB2 receptor activation.

References

  • Diverse chemotypes drive biased signaling by cannabinoid receptors Source: bioRxiv URL:[Link]

  • Novel Heteroaromatic Acyl-Tryptamine Conjugates: Four Structural Classes of Potential Dual-Action Prodrug Candidates Source: ChemRxiv URL:[Link]

An In-Depth Technical Guide to the Receptor Target Identification of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the elucidation of the molecular target(s) of the novel chemical entity, 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that reflects the iterative and multidisciplinary nature of modern target identification.

The core structure of the topic compound, featuring a pyrazine ring linked to a substituted pyrrolidine and a pyridine moiety, suggests a high probability of biological activity. The pyrazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents with applications in oncology, infectious diseases, and inflammation.[1] Similarly, the pyridine ring is a cornerstone of many approved drugs, recognized for its ability to engage in various biological interactions.[2] This guide, therefore, outlines a systematic and robust workflow to deorphanize this compound, moving from broad, hypothesis-generating screening to definitive, high-confidence target validation.

Part 1: Initial Hypothesis Generation and In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis is paramount. This initial phase leverages the known chemical space of related compounds to predict potential biological targets, thereby narrowing the field of investigation and informing the design of subsequent experimental strategies.

Cheminformatics and Target Prediction

The first step involves a thorough analysis of the compound's structure to identify potential pharmacophores and predict its physicochemical properties. Public and commercial databases are queried to find structurally similar compounds with known biological targets.

Experimental Protocol: In Silico Target Prediction

  • Compound Registration and Property Calculation:

    • Register the canonical SMILES string of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine in a chemical database (e.g., PubChem, ChemSpider).

    • Utilize software such as MarvinSketch or MOE (Molecular Operating Environment) to calculate key physicochemical properties (e.g., molecular weight, logP, polar surface area, hydrogen bond donors/acceptors).

  • Similarity Searching:

    • Perform Tanimoto-based similarity searches against databases of bioactive molecules like ChEMBL and BindingDB.

    • Analyze the retrieved hits, paying close attention to compounds sharing the pyrazine, pyrrolidine, or pyridine cores.

  • Target Prediction using Machine Learning Models:

    • Submit the compound's structure to target prediction servers such as SwissTargetPrediction, SuperPred, or SEA (Similarity Ensemble Approach).

    • These platforms utilize machine learning algorithms trained on vast datasets of compound-target interactions to predict a ranked list of the most probable protein targets.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Weight~286.3 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3~1.5Indicates a balance of hydrophilicity and lipophilicity, suitable for cell permeability.
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5Suggests potential for multiple hydrogen bonding interactions with a target protein.
Polar Surface Area~65 ŲConducive to good cell membrane permeability.
Molecular Docking

Based on the prioritized list of potential targets from cheminformatics analysis, molecular docking studies can be performed to predict the binding mode and estimate the binding affinity of the compound to these proteins.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Download the 3D crystal structures of the top-ranked potential targets from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues using software like AutoDockTools or Maestro (Schrödinger).

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine using a chemistry software package.

  • Docking Simulation:

    • Perform molecular docking using programs such as AutoDock Vina, Glide, or GOLD.

    • Define the binding site on the target protein based on the location of known ligands or through binding site prediction algorithms.

  • Analysis of Results:

    • Analyze the predicted binding poses and scoring functions to identify the most favorable interactions.

    • Visualize the ligand-protein interactions to understand the key residues involved in binding.

Part 2: In Vitro Target Identification Strategies

The insights gained from in silico analysis guide the selection of appropriate in vitro assays to experimentally identify the compound's target(s). A multi-pronged approach, combining broad screening with more focused assays, is recommended.

Broad-Spectrum Phenotypic Screening

Phenotypic screening in relevant cell-based assays can provide valuable clues about the compound's biological activity without a priori knowledge of its target. The diverse biological activities of pyrazine derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, suggest several potential avenues for phenotypic screening.[3][4]

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection:

    • Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Include non-cancerous cell lines (e.g., HEK293) to assess general cytotoxicity.

  • Compound Treatment:

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine for 48-72 hours.

  • Viability/Proliferation Measurement:

    • Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo to determine cell viability.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical IC50 Values from Phenotypic Screening

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.1
HEK293Normal Kidney> 50
Affinity-Based Target Identification

Affinity chromatography is a powerful technique for isolating the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.

Experimental Workflow: Affinity Chromatography

AffinityChromatography cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Test Compound Linker Linker Arm Synthesis Compound->Linker Matrix Immobilization to Solid Support (e.g., Sepharose beads) Linker->Matrix Incubation Incubation of Lysate with Immobilized Compound Matrix->Incubation Lysate Cell Lysate (Protein Extract) Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elution of Specific Binders Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Database Protein Database Search MS->Database Identified_Targets Identified_Targets Database->Identified_Targets Identified Potential Targets

Caption: Workflow for affinity-based target identification.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis:

    • Synthesize a derivative of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine with a linker arm suitable for immobilization (e.g., a terminal amine or carboxylic acid).

  • Immobilization:

    • Covalently attach the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads.

  • Protein Extraction:

    • Prepare a total protein lysate from a relevant cell line or tissue.

  • Affinity Pull-down:

    • Incubate the cell lysate with the compound-immobilized beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and identify them by mass spectrometry (LC-MS/MS).

Part 3: Target Validation and Mechanistic Elucidation

Once a list of putative targets has been generated, it is crucial to validate these interactions and elucidate the functional consequences of compound binding.

Biophysical Confirmation of Direct Binding

Several biophysical techniques can be employed to confirm a direct interaction between the compound and a purified target protein and to quantify the binding affinity.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Compound Injection:

    • Inject a series of concentrations of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine over the sensor surface.

  • Data Acquisition:

    • Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

  • Data Analysis:

    • Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Data Presentation: Representative SPR Binding Data

Compound Concentration (nM)Response Units (RU)
1015
5060
100105
250180
500250
Calculated KD 85 nM
Cellular Target Engagement Assays

To confirm that the compound interacts with its target in a cellular context, target engagement assays are essential. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_analysis Analysis Cells Intact Cells Treatment Treat with Vehicle or Compound Cells->Treatment Heat Heat Cells at Various Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Pellet Aggregated Proteins Lysis->Centrifugation WesternBlot Western Blot for Target Protein in Supernatant Centrifugation->WesternBlot ThermalShift Determine Thermal Shift (Target Engagement) WesternBlot->ThermalShift Quantify Soluble Protein

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Elucidation of Downstream Signaling Pathways

Once the direct target is validated, the next step is to understand the functional consequences of compound binding. This involves investigating the downstream signaling pathways affected by the compound.

Signaling Pathway Analysis

Signaling_Pathway Compound 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine Target Validated Target (e.g., Kinase) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Pathway (e.g., MAPK/ERK) Substrate->Pathway Cellular_Response Cellular Response (e.g., Apoptosis) Pathway->Cellular_Response

Caption: Hypothetical signaling pathway modulation.

Conclusion

The identification of the molecular target of a novel compound like 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex but achievable endeavor. By following a logical and iterative process of in silico prediction, in vitro screening, and rigorous biophysical and cellular validation, researchers can confidently deorphanize this promising molecule. The integration of cheminformatics, phenotypic screening, affinity-based proteomics, and target engagement assays provides a powerful and comprehensive strategy to not only identify the direct binding partner but also to elucidate the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019, November 19). Life Chemicals.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16). TSI Journals.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13).
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024, October 2). Journal of Medicinal Chemistry.
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. (1972, February). Journal of Medicinal Chemistry.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). PMC.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Semantic Scholar.
  • Synthesis of pyrazines. (n.d.). Organic Chemistry Portal.

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Methodological & Application

Application Note: HPLC Method Development for 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology Standard: ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation)

Physicochemical Profiling & Chromatographic Challenges

Before selecting a column or mobile phase, a rigorous structural analysis of the target analyte—2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine —is required to predict its chromatographic behavior.

Structural Breakdown & pKa Analysis
  • Pyridine Ring: Contains a basic nitrogen with a predicted pKa​ of ~5.2. This is the primary ionizable site under standard HPLC conditions.

  • Pyrazine Ring: Contains weakly basic nitrogens ( pKa​ ~0.6). Under most reversed-phase conditions, this ring remains largely unprotonated or only partially protonated.

  • Pyrrolidine Core: The nitrogen at position 1 is bound to a carbonyl group, forming an amide linkage . This electron-withdrawing environment renders the pyrrolidine nitrogen neutral and non-ionizable.

  • Chirality: The molecule possesses a chiral center at the 3-position of the pyrrolidine ring. Note: The method developed herein is an achiral assay for total quantification. Enantiomeric purity would require a chiral stationary phase.

The "Silanol Effect" Challenge

The primary challenge in quantifying basic heterocycles like pyridine and pyrazine is the Silanol Effect [1]. When using standard silica-based reversed-phase columns, unreacted silanol groups (Si-OH) on the stationary phase can ionize to Si-O⁻. The positively charged pyridine ring interacts with these anionic sites via secondary ion-exchange mechanisms, leading to severe peak tailing, retention time shifts, and poor integration accuracy[2].

Analytical Target Profile (ATP) & QbD Strategy

In alignment with the ICH Q14 guideline for Analytical Procedure Development[3], we utilize a Quality by Design (QbD) framework. The ATP dictates that the method must provide accurate, stability-indicating quantification of the API free from matrix or degradation interference, ensuring a self-validating lifecycle.

QbD_Workflow ATP 1. Analytical Target Profile (ATP) Define Method Goals & CQA Risk 2. Risk Assessment Identify Critical Parameters ATP->Risk Screening 3. Method Screening Column & Mobile Phase Selection Risk->Screening Optimization 4. Optimization (DoE) Fine-tune pH, Gradient, Temp Screening->Optimization Validation 5. Method Validation ICH Q2(R2) Parameters Optimization->Validation

Fig 1: ICH Q14 Quality by Design (QbD) workflow for analytical procedure development.

Mechanistic Method Development Logic

To eliminate peak tailing and ensure a robust method, we must control the ionization state of both the analyte and the stationary phase.

Mobile Phase & pH Causality

We have two distinct pH pathways to mitigate silanol interactions[4]:

  • High pH (> 8.0): Neutralizes the pyridine ring, preventing ion exchange. However, this requires specialized, expensive hybrid-silica columns that resist dissolution at high pH.

  • Low pH (< 3.0): Fully protonates the pyridine ring (+1 charge) while simultaneously protonating and neutralizing the acidic silanols on the silica surface (Si-O⁻ Si-OH)[1].

Selection: We select pH 2.0 using 0.1% Trifluoroacetic Acid (TFA) . TFA serves a dual purpose: it lowers the pH to neutralize silanols, and it acts as a hydrophobic ion-pairing agent. The negatively charged trifluoroacetate ion pairs with the positively charged pyridine ring, masking the charge and significantly enhancing retention and peak symmetry on the C18 column[4].

Column Causality

Even at low pH, hydrogen bonding with neutral silanols can cause minor tailing[1]. Therefore, a modern, highly base-deactivated, end-capped C18 column is mandatory. End-capping replaces residual silanols with inert trimethylsilyl (TMS) groups, physically blocking the analyte from the silica backbone[5].

Logic_pH_Column Molecule Target: Basic Heterocycle (Pyridine pKa ~5.2) Challenge Challenge: Peak Tailing (Silanol Interactions) Molecule->Challenge Low_pH Low pH (< 3.0) Pyridine Ionized (+1) Challenge->Low_pH Option A High_pH High pH (> 8.0) Pyridine Neutral (0) Challenge->High_pH Option B Col_Low End-capped C18 + Ion-Pairing (TFA) Low_pH->Col_Low Col_High Hybrid Silica C18 Resists High pH High_pH->Col_High Result Sharp, Symmetrical Peaks Robust Quantification Col_Low->Result Col_High->Result

Fig 2: Logical decision matrix for basic heterocycle HPLC method development.

Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column Waters XBridge C18 or Phenomenex Gemini C18 (150 x 4.6 mm, 3.5 µm)Hybrid silica with extensive end-capping prevents silanol interactions[5].
Mobile Phase A 0.1% TFA in LC-MS Grade WaterControls pH (~2.0) and provides ion-pairing for the pyridine ring.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent; Acetonitrile provides lower backpressure than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35°C ± 1°CReduces mobile phase viscosity and ensures reproducible retention times.
Detection UV at 254 nm (PDA/DAD)Captures the π→π∗ transitions of both pyridine and pyrazine rings.
Injection Vol 10 µLBalances sensitivity with prevention of column overloading.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 40 60
10.0 10 90
12.0 10 90
12.1 90 10

| 16.0 | 90 | 10 (Re-equilibration) |

Self-Validating Experimental Protocol

A method is only as trustworthy as its controls. This protocol is designed as a self-validating system : it embeds strict System Suitability Testing (SST) and bracketing directly into the sequence. If the system drifts or the column degrades, the sequence automatically fails the acceptance criteria, preventing the generation of compromised data.

Step 1: Solution Preparation
  • Diluent: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 10 minutes to extract, and dilute to volume. Filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL).

Step 2: System Suitability Testing (SST)

Before analyzing any samples, inject the Standard solution five times. The system is only validated for use if the following criteria are met:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Tailing Factor (USP): 1.5 (Critical indicator of silanol activity)

  • Theoretical Plates (N): 5,000

Step 3: Analytical Sequence Execution

Execute the following standard bracketing sequence to ensure continuous validation:

Injection #Vial TypePurpose / Self-Validating Action
1Blank (Diluent)Verifies baseline stability and absence of carryover.
2 - 6Standard (5 reps)Establishes SST parameters (Area RSD, Tailing).
7 - 16Samples 1 to 10Unknown quantification.
17Bracketing StandardVerifies system has not drifted. (Must be 98-102% of original).
18+Samples 11 to 20...Continue sequence with standards every 10 samples.

Method Validation Framework (ICH Q2(R2))

To transition this method from development to a registered quality control procedure, it must be validated according to the ICH Q2(R2) Guidelines [6]. The table below summarizes the required validation parameters and their acceptance criteria for this specific assay.

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
Specificity Demonstrate lack of interference.No peaks in the blank chromatogram 0.1% of the standard peak area at the retention time of the analyte.
Linearity Assess across 80% to 120% of target concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy Spike recovery at 80%, 100%, and 120% levels (n=3 each).Mean recovery at each level must be between 98.0% and 102.0%.
Precision Repeatability (n=6) and Intermediate Precision (different day/analyst).Relative Standard Deviation (RSD) of peak areas 2.0%.
Robustness Deliberate variations in method parameters.Tailing factor remains 1.5 and Area RSD 2.0% when Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and pH ( ± 0.2) are varied.

References

  • [6] European Medicines Agency / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • [3] AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained (ICH Q14 Integration).

  • [4] IJPRA Journal. HPLC Method Development - A Review (pH effects on basic compounds).

  • [5] Welch Materials. HPLC Column Selection: Core to Method Development (End-capping and Hybrid Silica).

  • [2] PharmaGuru. Tailing and Fronting in HPLC And GC: Causes and Expert Tips.

  • [1] Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?

Sources

Process Chemistry Protocol: Scalable Synthesis of 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of heteroaryl ethers featuring picolinamide moieties presents unique challenges during scale-up, primarily due to the coordinating nature of the pyridine rings and the hazards associated with traditional etherification and amidation reagents. This application note details a robust, chromatography-free, three-stage process for the multi-kilogram synthesis of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine .

By strategically selecting a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) and a T3P-mediated amidation, this protocol guarantees high atom economy, strict retention of stereochemistry (if chiral starting materials are utilized), and exceptionally low E-factors suitable for pharmaceutical manufacturing.

Retrosynthetic Strategy & Process Causality

To design a self-validating and scalable system, every reagent and unit operation was selected based on safety, thermodynamic driving forces, and downstream purification simplicity.

Etherification: SNAr vs. Mitsunobu

Traditional etherifications often rely on the Mitsunobu reaction, which generates stoichiometric quantities of triphenylphosphine oxide and hydrazine-derived byproducts, making it entirely unsuitable for scale-up. Instead, we utilize a base-mediated SNAr reaction between N-Boc-3-hydroxypyrrolidine and 2-chloropyrazine.

  • Causality: The highly electron-deficient nature of the pyrazine ring allows for a facile SNAr attack by the alkoxide. This transition-metal-free protocol operates under mild conditions and completely preserves the C-O bond of the pyrrolidine, ensuring 100% retention of stereochemistry at the C3 position (1[1]). Potassium tert-butoxide (KOtBu) is selected over Sodium Hydride (NaH) to eliminate the risk of pyrophoric hydrogen gas evolution on a multi-kilogram scale.

Deprotection Strategy

Trifluoroacetic acid (TFA) in dichloromethane is the discovery-chemistry standard for Boc removal. However, TFA is highly corrosive and requires tedious basic aqueous workups that generate massive waste streams.

  • Causality: We utilize 4M HCl in Ethyl Acetate (EtOAc). This solvent system allows the resulting amine hydrochloride salt to spontaneously precipitate out of solution. The reaction self-validates: the formation of a thick white slurry visually confirms deprotection, and the product is isolated in quantitative yield via simple filtration.

Amide Bond Formation: Overcoming Picolinic Acid Challenges

Coupling picolinic acid to secondary amines is notoriously problematic. The pyridine nitrogen can coordinate with traditional coupling agents (like EDC/HOBt or HATU), leading to variable yields and requiring tedious silica gel chromatography (2[2]).

  • Causality: To bypass this, we employ Propylphosphonic anhydride (T3P). T3P is a mild, highly scalable reagent that drives the amidation forward with minimal side reactions. Crucially, all T3P byproducts are highly water-soluble, allowing for the isolation of the final API-grade product via a simple aqueous bicarbonate wash, completely eliminating the need for chromatography (3[3]).

Process Visualizations

Synthesis A N-Boc-3-hydroxypyrrolidine + 2-Chloropyrazine B SNAr Reaction (KOtBu, 2-MeTHF) A->B C Boc-Protected Ether B->C >92% Yield D Deprotection (HCl/EtOAc) C->D E Amine HCl Salt D->E >98% Yield F Amidation (Picolinic Acid, T3P) E->F G Final Target Molecule F->G >88% Yield

Scalable synthetic workflow for 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine.

Logic Amidation Amidation Reagent Selection HATU HATU / EDC+HOBt Amidation->HATU Rejected: Toxicity & Cost MixedAnhydride Mixed Anhydride Amidation->MixedAnhydride Rejected: Cryogenic Temps T3P T3P (Propylphosphonic anhydride) Amidation->T3P Selected: Mild & Scalable

Decision matrix for selecting the optimal amidation reagent in process scale-up.

Quantitative Process Metrics

The following table summarizes the key performance indicators (KPIs) validated on a 1.0 kg input scale.

StageChemical TransformationYield (%)Purity (HPLC, a/a)E-FactorKey Scalability Feature
1 SNAr Etherification92%>98.5%< 5.0Avoids transition metals; homogeneous alkoxide formation.
2 Boc Deprotection98%>99.0%< 3.5Product isolated via direct precipitation (telescoped).
3 T3P Amidation88%>99.5%< 8.0Water-soluble byproducts; eliminates chromatography.
Overall Linear Synthesis ~79% >99.5% < 16.5 Fully chromatography-free process.

Step-by-Step Experimental Methodologies

Stage 1: Synthesis of tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate

Objective: Form the heteroaryl ether linkage via SNAr.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N2. Charge with N-Boc-3-hydroxypyrrolidine (1.00 kg, 5.34 mol, 1.0 eq) and 2-methyltetrahydrofuran (2-MeTHF, 8.0 L).

  • Alkoxide Formation: Cool the solution to 0–5 °C. Charge Potassium tert-butoxide (KOtBu) (0.66 kg, 5.87 mol, 1.1 eq) in four equal portions over 45 minutes, maintaining the internal temperature (Tint) below 15 °C. Stir the resulting suspension for 30 minutes at 5 °C.

  • Electrophile Addition: Add 2-chloropyrazine (0.64 kg, 5.61 mol, 1.05 eq) dropwise via an addition funnel over 1 hour.

  • Reaction: Warm the reactor to 25 °C and stir for 4–6 hours. In-Process Control (IPC): HPLC analysis should indicate >98% conversion of the starting material.

  • Workup: Quench the reaction by slowly adding purified water (4.0 L). Stir for 15 minutes, then allow phase separation. Extract the aqueous layer with 2-MeTHF (2.0 L). Combine organic layers and wash with 10% brine (3.0 L).

  • Isolation: Concentrate the organic layer under reduced pressure (40 °C, 100 mbar) to afford the intermediate as a viscous pale-yellow oil (1.30 kg, 92% yield). Use directly in Stage 2.

Stage 2: Synthesis of 2-(pyrrolidin-3-yloxy)pyrazine hydrochloride

Objective: Remove the Boc protecting group to expose the secondary amine.

  • Reactor Preparation: Charge a 20 L reactor with the crude Stage 1 intermediate (1.30 kg, 4.90 mol, 1.0 eq) and Ethyl Acetate (EtOAc, 6.5 L).

  • Deprotection: At 20 °C, slowly add 4M HCl in EtOAc (3.67 L, 14.7 mol, 3.0 eq) over 30 minutes.

  • Reaction: Stir the mixture at 25 °C. A white precipitate will begin to form within 30 minutes. Continue stirring for a total of 4 hours. IPC: HPLC confirms complete consumption of the Boc-protected ether.

  • Isolation: Filter the thick white slurry through a Nutsche filter. Wash the filter cake with cold EtOAc (2 × 1.5 L).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the pure hydrochloride salt as a white crystalline solid (0.97 kg, 98% yield).

Stage 3: Synthesis of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Objective: Form the picolinamide bond using T3P.

  • Reactor Preparation: Charge a 20 L reactor with Stage 2 intermediate (0.97 kg, 4.81 mol, 1.0 eq), Picolinic acid (0.62 kg, 5.05 mol, 1.05 eq), and EtOAc (9.7 L).

  • Free-Basing: Cool the suspension to 0–5 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.17 kg, 16.8 mol, 3.5 eq) dropwise. The mixture will become a homogeneous solution as the free amine is generated.

  • Coupling: Maintain Tint at 0–5 °C. Add T3P (50 wt% solution in EtOAc, 3.98 kg, 6.25 mol, 1.3 eq) dropwise over 1.5 hours.

  • Reaction: Warm to 25 °C and stir for 6 hours. IPC: HPLC indicates <1% remaining amine.

  • Workup: Add saturated aqueous NaHCO3 (5.0 L) to the reactor and stir vigorously for 30 minutes to quench excess T3P and neutralize acidic byproducts. Separate the layers. Wash the organic layer with water (3.0 L) and brine (3.0 L).

  • Crystallization: Concentrate the EtOAc layer to approximately 3.0 L. Heat to 60 °C and slowly add n-Heptane (6.0 L) as an anti-solvent. Cool the mixture linearly to 5 °C over 4 hours to induce crystallization.

  • Final Isolation: Filter the resulting crystals, wash with cold EtOAc/Heptane (1:3, 2.0 L), and dry under vacuum at 50 °C to yield the final API-grade product (1.14 kg, 88% yield, >99.5% purity).

Sources

Application Notes & Protocols: In Vivo Efficacy Testing of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Kinase Inhibitor Candidate for Angiogenesis-Dependent Tumors

The compound 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, hereafter referred to as "Compound-X," is a novel small molecule with structural motifs—a pyridine-carbonyl group linked to a pyrrolidine and a pyrazine ring—suggestive of a kinase inhibitor profile. Based on computational modeling and structural analogy to known pharmacophores, Compound-X is hypothesized to be a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Angiogenesis, the formation of new blood vessels, is a critical process for the growth and metastasis of solid tumors.[1][2] The VEGF-A/VEGFR-2 signaling pathway is a primary driver of this process in many cancer types.[3][4] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as PLCγ, PI3K/AKT, and MAPK pathways.[4][5] These pathways collectively promote endothelial cell proliferation, migration, survival, and permeability, which are essential for neovascularization.[5][6] By targeting VEGFR-2, Compound-X is predicted to inhibit tumor-associated angiogenesis, thereby restricting the tumor's supply of oxygen and nutrients and ultimately suppressing its growth.

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of Compound-X. The protocols herein describe a phased approach, beginning with essential formulation and pharmacokinetic profiling, followed by a robust xenograft efficacy study, and culminating in mechanistic biomarker analysis to validate the compound's hypothesized mode of action. All procedures must adhere to strict ethical guidelines for animal welfare.[7][8]

Hypothesized Mechanism of Action: VEGFR-2 Signaling Inhibition

// Edges VEGFA -> VEGFR2 [label="Binds & Activates", fontsize=8]; VEGFR2 -> PLCg [label="Phosphorylates", fontsize=8, dir=forward]; VEGFR2 -> PI3K [label="Phosphorylates", fontsize=8, dir=forward]; VEGFR2 -> MAPK [label="Phosphorylates", fontsize=8, dir=forward];

PLCg -> Angiogenesis; PI3K -> Angiogenesis; MAPK -> Angiogenesis;

CompoundX -> VEGFR2 [label="Inhibits\nAutophosphorylation", color="#EA4335", style=dashed, arrowhead=T, fontsize=8]; } ddot Caption: Hypothesized VEGFR-2 signaling pathway and the inhibitory action of Compound-X.

Preclinical Evaluation Strategy: A Phased Approach

A successful in vivo efficacy evaluation requires a logical progression of studies. This guide is structured into three primary protocols that build upon one another:

  • Formulation & Pharmacokinetic (PK) Profiling: Establishes a safe and effective vehicle for administration and determines the compound's exposure profile to inform dose selection.

  • Human Tumor Xenograft Efficacy Study: The pivotal study to assess the anti-tumor activity of Compound-X in a relevant cancer model.

  • Pharmacodynamic (PD) & Biomarker Analysis: Confirms target engagement in the tumor tissue, linking the observed efficacy to the hypothesized mechanism.

All animal experiments must be designed to incorporate the principles of the 3Rs (Replacement, Reduction, and Refinement) and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[7]

Workflow

Protocol 1: Formulation and Preliminary Pharmacokinetic (PK) Profiling

Objective: To develop a suitable vehicle for in vivo administration of Compound-X and to characterize its plasma concentration-time profile in mice to guide dose selection for efficacy studies. Small molecule kinase inhibitors often exhibit poor water solubility, making formulation a critical first step.[9][10][11]

Materials
  • Compound-X (solid powder)

  • Solvents/Excipients: DMSO, PEG300, Solutol HS 15, Tween® 80, Carboxymethylcellulose (CMC), Saline

  • C57BL/6 or BALB/c mice (female, 6-8 weeks old)

  • Standard laboratory equipment (vortexer, sonicator, analytical balance)

  • Dosing syringes (oral gavage, IV)

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology

Part A: Vehicle Screening & Formulation

  • Solubility Assessment: Determine the solubility of Compound-X in various common GRAS (Generally Recognized As Safe) excipients. Start with simple aqueous vehicles and progress to co-solvent and suspension systems if necessary.[12]

  • Formulation Preparation (Example for a Suspension):

    • Weigh the required amount of Compound-X.

    • Prepare the vehicle, for example: 0.5% (w/v) CMC with 0.1% (v/v) Tween® 80 in sterile water.

    • Create a paste by adding a small amount of vehicle to the compound.

    • Gradually add the remaining vehicle while vortexing or sonicating to create a homogenous suspension.

    • Visually inspect for homogeneity before each use. Continuously stir during dosing if settling occurs.[12]

Part B: Single-Dose Pharmacokinetic Study

  • Animal Acclimation: Acclimate mice for at least 7 days upon arrival. Ensure animals are sourced from approved vendors with recent health reports.[13][14]

  • Dosing:

    • Divide mice into two groups (n=3-4 per group): Intravenous (IV) and Oral (PO).

    • For the IV group, administer a low dose (e.g., 2 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • For the PO group, administer the intended therapeutic dose (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) at designated time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately process blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound-X in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Expected Data & Interpretation

Summarize the calculated PK parameters in a table. These values are critical for selecting a dose and schedule that maintains drug exposure above the target concentration (if known from in vitro studies).[15][16][17]

ParameterRouteValue (Example)Interpretation
Cmax PO1500 ng/mLMaximum observed plasma concentration.
Tmax PO2.0 hrTime to reach Cmax.
AUC (0-24h) PO9800 ng*hr/mLTotal drug exposure over 24 hours.
t1/2 IV/PO4.5 hrElimination half-life; informs dosing frequency.
Bioavailability (F%) PO45%Fraction of oral dose reaching systemic circulation.

Protocol 2: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Compound-X in an immunodeficient mouse model bearing human tumor xenografts.[18] Patient-derived xenograft (PDX) models are increasingly used as they may better predict clinical outcomes, but cell line-derived xenografts (CDX) are suitable for initial efficacy testing.[19][20]

Materials
  • Immunodeficient mice (e.g., NU/NU nude or NOD/SCID, female, 6-8 weeks old)

  • Human cancer cell line known to express high levels of VEGFR-2 (e.g., A-498 renal cell carcinoma, U-87 MG glioblastoma)

  • Cell culture reagents (media, FBS, etc.)

  • Matrigel® or Cultrex® BME

  • Compound-X formulation (from Protocol 1)

  • Vehicle control (from Protocol 1)

  • Positive control (e.g., Sunitinib or another approved VEGFR-2 inhibitor)

  • Digital calipers, animal scale

Step-by-Step Methodology
  • Cell Culture & Implantation:

    • Culture tumor cells under standard conditions. Harvest cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.[21][22]

  • Tumor Growth & Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[21]

    • When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Treatment Administration:

    • Begin daily treatment (or as determined by PK data) via the determined route (e.g., oral gavage).

    • Group 1: Vehicle Control

    • Group 2: Compound-X (e.g., 50 mg/kg)

    • Group 3: Positive Control (clinical dose-equivalent)

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times weekly. Body weight loss is a key indicator of toxicity.[23]

    • Monitor animal health daily according to IACUC guidelines and humane endpoint criteria.[7][24][25]

  • Study Endpoints:

    • The primary endpoint is typically when the mean tumor volume in the control group reaches a pre-defined limit (e.g., 1500-2000 mm³).

    • Individual animals should be euthanized if their tumor exceeds the size limit, shows signs of ulceration, or if body weight loss exceeds 20%.[24]

Data Presentation & Analysis

Present the results graphically and in tables. The key efficacy metric is Tumor Growth Inhibition (TGI).

Tumor Growth Inhibition (TGI) Calculation: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Day X / Mean Tumor Volume of Control Group at Day X)] * 100

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (Day 21, mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control -QD, PO1550 ± 210-+5.2
Compound-X 50QD, PO480 ± 9569%-3.1
Positive Control 40QD, PO590 ± 11062%-8.5

Statistical Analysis: Tumor growth data should be analyzed using appropriate statistical methods, such as a repeated-measures analysis of variance (ANOVA) or mixed-effects models, to compare the growth curves between groups.[26][27][28] A Student's t-test or one-way ANOVA can be used to compare final tumor volumes.

Protocol 3: Pharmacodynamic (PD) & Mechanistic Biomarker Analysis

Objective: To confirm that Compound-X inhibits its intended target (VEGFR-2) in the tumor tissue at the efficacious dose.

Materials
  • Tumor-bearing mice from a satellite efficacy study group.

  • Anesthesia and surgical tools for tissue collection.

  • Flash-freezing supplies (liquid nitrogen).

  • Reagents for Western Blotting or Immunohistochemistry (IHC).

  • Antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-CD31 (for microvessel density).

Step-by-Step Methodology
  • Satellite Study Design: Use a separate cohort of tumor-bearing mice (n=3-4 per timepoint) treated with vehicle or Compound-X.

  • Tissue Collection: At a timepoint corresponding to peak drug exposure (e.g., 2-4 hours post-final dose, informed by PK data), euthanize the mice.

  • Tumor Excision: Rapidly excise the tumors, wash with cold PBS, and either flash-freeze in liquid nitrogen for lysate preparation or fix in formalin for IHC.

  • Western Blot Analysis:

    • Prepare protein lysates from frozen tumor samples.

    • Perform SDS-PAGE and Western blotting using antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.

    • A significant reduction in the p-VEGFR-2 / total VEGFR-2 ratio in the Compound-X treated group compared to the vehicle group indicates target engagement.

  • Immunohistochemistry (IHC) Analysis:

    • Stain paraffin-embedded tumor sections with an anti-CD31 antibody to visualize blood vessels.

    • Quantify Microvessel Density (MVD) by counting the number of stained vessels per field of view. A reduction in MVD in the treated group demonstrates an anti-angiogenic effect.[29][30]

References

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Sources

Application Notes & Protocols: Mass Spectrometry Characterization of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification and structural elucidation of drug metabolites are critical components of the drug discovery and development process.[1][2] This document provides a comprehensive guide for the characterization of metabolites of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, a novel heterocyclic compound, using advanced liquid chromatography-mass spectrometry (LC-MS) techniques. We present detailed protocols for in vitro metabolism studies using liver microsomes and outline a strategic approach for in vivo metabolite identification. The methodologies described herein are designed to provide robust and reliable data, enabling researchers to understand the metabolic fate of this new chemical entity, identify potential metabolic "soft spots," and assess the risk of forming pharmacologically active or reactive metabolites.[2] This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic studies.

Introduction: The Imperative of Metabolite Identification in Drug Development

The metabolic transformation of a drug candidate can significantly influence its efficacy, safety, and pharmacokinetic profile. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the necessity of identifying and characterizing drug metabolites, particularly those that are unique to humans or are present at significantly higher concentrations in humans compared to preclinical safety species (disproportionate drug metabolites).[3][4][5][6] Early identification of metabolic pathways allows for the timely synthesis of key metabolites for toxicological testing and can guide the design of next-generation compounds with improved metabolic stability.[2][6]

The compound 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine contains several moieties—a pyridine ring, a pyrrolidine ring, and a pyrazine ring—that are common in pharmaceuticals and are known to undergo a variety of metabolic transformations.[7][8] The electron-rich nature of these nitrogen-containing heterocyclic rings makes them susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][10] Potential metabolic pathways include hydroxylation, N-oxidation, and ring-opening reactions.[10][11][12]

High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography has become the cornerstone for metabolite identification due to its high sensitivity, selectivity, and ability to provide accurate mass measurements for elemental composition determination.[13][14][15] This application note will detail a systematic workflow for leveraging these powerful analytical tools.

Strategic Workflow for Metabolite Identification

A tiered and systematic approach is essential for the comprehensive characterization of metabolites. Our proposed workflow integrates in vitro and in vivo experiments with advanced data analysis techniques.

Figure 1: A comprehensive workflow for the identification and characterization of drug metabolites.

Materials and Reagents

  • Test Compound: 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

  • Liver Microsomes: Pooled human, rat, and mouse liver microsomes (e.g., from a commercial supplier)

  • Cofactors: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade. Formic acid (FA) - MS grade.

  • Buffers: Potassium phosphate buffer (100 mM, pH 7.4)

  • Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup.

  • Vials and Caps: 2 mL LC-MS certified vials with septa.[16]

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism with Liver Microsomes

This protocol is designed to rapidly identify potential metabolites and compare metabolic profiles across different species.[17]

1. Preparation of Incubation Mixtures:

  • In a microcentrifuge tube, combine the following on ice:
  • 100 mM Potassium Phosphate Buffer (pH 7.4)
  • 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (final concentration of 1 µM)
  • Liver microsomes (final protein concentration of 0.5 mg/mL)
  • Prepare a negative control incubation without the NADPH regenerating system.

2. Pre-incubation:

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.[11]

3. Initiation of Reaction:

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

4. Incubation:

  • Incubate at 37°C for 60 minutes. Time points (e.g., 0, 15, 30, 60 minutes) can be taken to assess metabolic stability.

5. Termination of Reaction:

  • Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.[11] This step also serves to precipitate proteins.

6. Sample Processing:

  • Vortex the mixture thoroughly.
  • Centrifuge at >12,000 rpm for 10 minutes to pellet the precipitated protein.[11]
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
  • Transfer to an LC-MS vial for analysis.[16]
Protocol 2: In Vivo Metabolite Profiling

This protocol outlines the general procedure for identifying metabolites in biological matrices from an animal study.

1. Animal Dosing:

  • Administer 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine to a suitable animal model (e.g., Sprague-Dawley rats) via the intended clinical route of administration.
  • House the animals in metabolic cages for the collection of urine and feces.

2. Sample Collection:

  • Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
  • Centrifuge the blood to obtain plasma.
  • Collect urine and feces over a 24 or 48-hour period.[18]

3. Sample Preparation:

  • Plasma: Perform protein precipitation as described in Protocol 1, or use solid-phase extraction (SPE) for cleaner samples, especially for low-level metabolites.
  • Urine: Centrifuge to remove particulate matter. Dilute with the initial mobile phase before injection. SPE may be necessary if significant matrix effects are observed.
  • Feces: Homogenize the fecal samples with a suitable solvent (e.g., methanol/water mixture). Centrifuge and collect the supernatant for analysis.

4. LC-MS/MS Analysis:

  • Analyze the prepared samples using the LC-MS/MS method detailed below.

LC-MS/MS Method Development and Analysis

The choice of LC-MS/MS platform is crucial for successful metabolite identification. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are highly recommended for their ability to provide accurate mass measurements (<5 ppm), which is essential for determining the elemental composition of metabolites.[13][14][19]

Liquid Chromatography (LC) Parameters
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the parent compound and metabolites, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for nitrogen-containing heterocyclic compounds.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a mass range of m/z 100-1000 to detect the parent drug and its metabolites.

    • Data-Dependent Acquisition (DDA): Trigger MS/MS scans for the most intense ions detected in the full scan. This allows for the collection of fragmentation data for structural elucidation.[20]

  • Collision Energy: Use a stepped or ramped collision energy to generate a rich fragmentation spectrum.

Data Analysis and Structural Elucidation

The analysis of LC-HR-MS data is a multi-step process.

Data Analysis Workflow raw_data Raw LC-HR-MS Data peak_picking Peak Picking & Feature Detection raw_data->peak_picking metabolite_filtering Metabolite Filtering (e.g., Mass Defect Filter) peak_picking->metabolite_filtering parent_comparison Comparison with Parent Compound (Retention Time & Fragmentation) metabolite_filtering->parent_comparison structure_elucidation Structural Elucidation (Accurate Mass & MS/MS Interpretation) parent_comparison->structure_elucidation pathway_mapping Metabolic Pathway Mapping structure_elucidation->pathway_mapping

Figure 2: A streamlined workflow for the analysis of metabolite identification data.

1. Metabolite Prediction and Filtering:

  • Based on known biotransformation reactions, predict the masses of potential metabolites. Common transformations for heterocyclic compounds include:
  • Oxidation (+15.9949 Da): Hydroxylation on any of the rings.
  • N-Oxidation (+15.9949 Da): On pyridine or pyrazine nitrogens.
  • Dehydrogenation (-2.0156 Da)
  • Glucuronidation (+176.0321 Da): Conjugation of a hydroxylated metabolite.
  • Utilize mass defect filtering and other data mining tools to distinguish potential metabolites from endogenous matrix components.[13]

2. Structural Elucidation:

  • Compare the MS/MS fragmentation pattern of a potential metabolite with that of the parent drug.[21] Common fragmentation pathways can help to pinpoint the site of metabolic modification.
  • The accurate mass measurement of fragment ions can further confirm the elemental composition of different parts of the molecule.[21]

Expected Metabolites and Data Interpretation

The table below summarizes some of the predicted metabolites of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine and their expected exact masses.

Metabolic Transformation Mass Change (Da) Predicted m/z [M+H]⁺ Potential Site of Metabolism
Parent Compound -Calculated from formula-
Mono-hydroxylation +15.9949Parent m/z + 15.9949Pyridine, Pyrrolidine, or Pyrazine ring
Di-hydroxylation +31.9898Parent m/z + 31.9898Any combination of the rings
N-Oxidation +15.9949Parent m/z + 15.9949Pyridine or Pyrazine nitrogen
Hydroxylation + Glucuronidation +192.0270Parent m/z + 192.0270Conjugation at the hydroxyl group
Pyrrolidine Ring Opening VariableVariableCleavage of the pyrrolidine ring

Conclusion

The systematic approach detailed in these application notes provides a robust framework for the comprehensive mass spectrometric characterization of the metabolites of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine. By combining high-resolution LC-MS/MS analysis with strategic in vitro and in vivo studies, researchers can gain crucial insights into the metabolic fate of this novel compound. This knowledge is fundamental for making informed decisions during lead optimization, ensuring the selection of drug candidates with favorable pharmacokinetic and safety profiles, and fulfilling regulatory requirements for new drug applications.[22]

References

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  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Hedeland, M. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC-MS. Diva Portal. Available at: [Link]

  • Jia, B. (2021). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy Online. Available at: [Link]

  • National Library of Medicine. (2020). Safety testing of drug metabolites. Digital Collections. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register. Available at: [Link]

  • Obach, R. S. (2013). A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. AAPS J. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

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  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Kim, J., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites. Available at: [Link]

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  • Heffeter, P., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry. Available at: [Link]

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Application Note & Protocols: Formulation Strategies for 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful translation of a novel chemical entity (NCE) from discovery to a viable therapeutic product is critically dependent on overcoming bioavailability challenges. A significant portion of new drug candidates, estimated to be between 40% and 70%, exhibit poor aqueous solubility, which severely limits their absorption and, consequently, their clinical efficacy.[1][2] The molecule 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, hereafter referred to as "the Compound," possesses structural motifs—including pyridine, pyrazine, and pyrrolidinyl rings—that suggest a complex physicochemical profile potentially leading to solubility-limited absorption.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and formulate the Compound. We will move beyond a simple listing of methods to provide a logical, causality-driven workflow. The protocols herein are designed to be self-validating, ensuring that the data generated at each stage informs the next, leading to a robust and science-backed formulation strategy. We will cover pre-formulation characterization, the rationale for selecting specific delivery platforms, detailed laboratory-scale formulation protocols, and the essential characterization and performance tests required to validate the chosen approach.

Pre-Formulation Assessment: The Foundational Blueprint

Before any formulation work can begin, a thorough understanding of the Compound's intrinsic physicochemical and solid-state properties is essential. This data provides the blueprint that guides all subsequent development decisions.[][7]

Physicochemical Characterization

The initial step is to determine the Compound's fundamental properties. These parameters will dictate its behavior in physiological environments and its compatibility with various excipients and processing methods.

Protocol 1: Core Physicochemical Profiling

  • Aqueous Solubility Determination (pH-dependent):

    • Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

    • Add an excess of the Compound to each buffer in separate vials.

    • Equilibrate the samples at 25°C and 37°C for 24-48 hours with constant agitation.

    • Filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Quantify the concentration of the dissolved Compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method. The results will determine if the Compound falls into a low-solubility Biopharmaceutics Classification System (BCS) class.

  • LogP/LogD Determination:

    • Perform a shake-flask method using n-octanol and a buffered aqueous phase (pH 7.4).

    • Dissolve a known amount of the Compound in the aqueous phase.

    • Add an equal volume of n-octanol and shake vigorously until equilibrium is reached (typically 24 hours).

    • Separate the two phases by centrifugation.

    • Quantify the Compound's concentration in both the aqueous and n-octanol phases via HPLC.

    • Calculate LogD = log10([Compound]octanol / [Compound]aqueous). A high LogP (typically >3) suggests suitability for lipid-based formulations.[1]

  • pKa Determination:

    • Utilize potentiometric titration or UV-Vis spectrophotometry to determine the ionization constant(s) of the Compound. The presence of basic nitrogen atoms in the pyridine and pyrazine rings suggests the Compound will have one or more pKa values.[5][8] This is critical for understanding pH-dependent solubility.

Solid-State Characterization

The solid form of an active pharmaceutical ingredient (API) profoundly impacts its stability, dissolution rate, and manufacturability.[9]

Protocol 2: Solid-State Analysis

  • X-Ray Powder Diffraction (XRPD):

    • Analyze the as-received Compound powder to determine its degree of crystallinity. A sharp, defined peak pattern indicates a crystalline solid, while a broad halo suggests an amorphous or partially amorphous state.[9]

  • Differential Scanning Calorimetry (DSC):

    • Heat a small sample (2-5 mg) of the Compound under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

    • Identify thermal events such as the melting point (Tm) for crystalline forms or the glass transition temperature (Tg) for amorphous forms. The presence of a sharp endotherm indicates a crystalline material, which typically has lower solubility than its amorphous counterpart.[10]

  • Thermogravimetric Analysis (TGA):

    • Heat a sample of the Compound to determine weight loss as a function of temperature. This analysis identifies the presence of residual solvents or hydrates and assesses the Compound's thermal stability.

  • Polarized Light Microscopy:

    • Visually inspect the Compound under a polarized light microscope. Crystalline materials will exhibit birefringence (light interference patterns), while amorphous materials will not. This technique can also reveal information about particle morphology.[10]

Table 1: Example Pre-Formulation Data Summary for the Compound

ParameterMethodResultImplication for Formulation
Aqueous Solubility (pH 6.8)HPLC< 10 µg/mLPoorly soluble; likely BCS Class II or IV. Bioavailability enhancement is required.
LogPShake-Flask3.8Lipophilic; suitable candidate for lipid-based systems or amorphous dispersions.
pKaPotentiometric Titration4.2 (basic)Solubility will increase at lower pH (e.g., in the stomach).
Solid FormXRPD, DSCCrystalline (Tm = 185°C)Conversion to an amorphous state is a viable strategy to enhance solubility.[11][12]
Particle SizeLaser DiffractionD90 = 50 µmMicronization or nanosizing could improve dissolution rate.[13][14]

Rationale for Formulation Strategy Selection

The pre-formulation data is not merely a checklist; it is a diagnostic tool. The goal is to match the Compound's liabilities with a proven formulation technology. For a poorly soluble, crystalline, and lipophilic compound, several high-potential strategies emerge.

G Start Pre-Formulation Data Solubility < 100 µg/mL LogP > 2 BCS Likely BCS Class II / IV Start->BCS Analyze Strategy Select Bioavailability Enhancement Strategy BCS->Strategy Action ASD Amorphous Solid Dispersion (ASD) Strategy->ASD Option 1 Lipid Lipid-Based Systems (e.g., Liposomes, SEDDS) Strategy->Lipid Option 2 Nano Nanoparticle Systems (e.g., Nanosuspension) Strategy->Nano Option 3 Cyclo Cyclodextrin Complexation Strategy->Cyclo Option 4 ASD_Reason Rationale: High energy state increases apparent solubility. Good for crystalline APIs. ASD->ASD_Reason Lipid_Reason Rationale: Solubilizes lipophilic drugs (High LogP) and can utilize lipid absorption pathways. Lipid->Lipid_Reason Nano_Reason Rationale: Increases surface area, leading to faster dissolution (Noyes-Whitney Equation). Nano->Nano_Reason Cyclo_Reason Rationale: Forms inclusion complexes to mask hydrophobicity and increase aqueous solubility. Cyclo->Cyclo_Reason

Caption: Formulation strategy selection workflow based on pre-formulation data.

Formulation Development Protocols

Based on the decision matrix, we present protocols for three high-potential strategies: Amorphous Solid Dispersions, Liposomal Formulations, and Cyclodextrin Complexes.

Strategy 1: Amorphous Solid Dispersions (ASDs)

ASDs enhance bioavailability by converting the crystalline drug into its higher-energy, more soluble amorphous form, stabilized within a polymer matrix.[11][15][16]

Protocol 3: ASD Formulation by Solvent Evaporation

  • Polymer Selection: Choose a polymer with a high Tg and proven ability to inhibit crystallization, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS).[11]

  • Solvent Selection: Identify a common solvent system that can dissolve both the Compound and the polymer (e.g., acetone/methanol 1:1 v/v).

  • Preparation:

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading w/w).

    • For a 25% drug loading: Dissolve 100 mg of the Compound and 300 mg of HPMCAS in 10 mL of the solvent system.

    • Pour the clear solution into a petri dish.

    • Evaporate the solvent under vacuum at 40°C for 24 hours to form a thin film.

  • Post-Processing:

    • Scrape the resulting solid film from the dish.

    • Gently mill the film into a fine powder using a mortar and pestle.

    • Store the resulting ASD powder in a desiccator to prevent moisture-induced recrystallization.

Strategy 2: Liposomal Formulations

Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs, enhancing solubility and modifying pharmacokinetic profiles.[17][18][19][20]

Protocol 4: Liposome Preparation by Thin-Film Hydration

  • Lipid Selection: Use a mixture of a structural phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol (Chol) to modulate membrane rigidity, typically in a 2:1 molar ratio.[19]

  • Thin-Film Formation:

    • Dissolve 10 mg of the Compound, 50 mg of DSPC, and 10 mg of Cholesterol in 5 mL of chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid's Tm (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with 5 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To achieve a uniform size distribution, subject the MLV suspension to probe sonication on ice or extrude it sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm -> 200 nm -> 100 nm) using a lipid extruder. This process yields small unilamellar vesicles (SUVs).[18]

Strategy 3: Cyclodextrin Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their apparent solubility.[21][22][23][24]

Protocol 5: CD Complexation by Freeze-Drying

  • Cyclodextrin Selection: Based on the size of the Compound, select an appropriate CD. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[22]

  • Phase Solubility Studies:

    • Prepare aqueous solutions with increasing concentrations of HP-β-CD (0-40% w/v).

    • Add an excess of the Compound to each solution.

    • Shake at 25°C for 48 hours to reach equilibrium.

    • Filter the samples and analyze the filtrate by HPLC to determine the concentration of the dissolved Compound.

    • A linear increase in solubility with CD concentration (an AL-type diagram) indicates the formation of a 1:1 complex. Use this data to determine the optimal molar ratio.

  • Complex Preparation:

    • Based on the phase solubility results, dissolve the Compound and HP-β-CD in water at the determined optimal molar ratio (e.g., 1:1).

    • Stir the solution for 24 hours.

    • Flash-freeze the solution using liquid nitrogen.

    • Lyophilize (freeze-dry) the frozen solution for 48-72 hours to obtain a fluffy, solid powder of the inclusion complex.

Characterization and Performance Evaluation

Formulation is an iterative process. Each prototype must be rigorously characterized to confirm its properties and predict its in vivo performance.

G cluster_char Key Tests (Protocol 6) API API Characterization (Protocol 1 & 2) Formulate Formulation Development (Protocols 3, 4, or 5) API->Formulate Char Physicochemical Characterization Formulate->Char IVRT In Vitro Release Test (IVRT) (Protocol 7) Char->IVRT Test2 Particle Size & Zeta Potential for Liposomes/Nanoparticles Test3 Drug Loading & Encapsulation Efficiency Optimize Optimize Formulation IVRT->Optimize Optimize->Formulate Iterate Preclinical Preclinical Evaluation (In Vitro / In Vivo) Optimize->Preclinical Proceed Test1 Amorphous State (XRPD/DSC) for ASDs

Caption: Overall workflow for formulation development, characterization, and evaluation.

Physicochemical Characterization of Formulations

Protocol 6: Formulation Characterization

  • For ASDs (from Protocol 3):

    • Amorphous State Verification: Re-run XRPD and DSC. The XRPD should show a halo pattern, and the DSC should show a single Tg, confirming a successful amorphous dispersion.

    • Drug Content Uniformity: Dissolve a known weight of the ASD powder in a suitable solvent and quantify the drug amount via HPLC to confirm uniform drug distribution.

  • For Liposomes (from Protocol 4):

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the mean particle size, polydispersity index (PDI), and surface charge (zeta potential). A narrow size distribution (PDI < 0.2) is desirable.

    • Encapsulation Efficiency (%EE):

      • Separate the unencapsulated (free) drug from the liposomes using size exclusion chromatography or centrifugation.

      • Disrupt the liposomes with a suitable solvent (e.g., methanol) to release the encapsulated drug.

      • Quantify both the free and encapsulated drug via HPLC.

      • Calculate %EE = ([Total Drug - Free Drug] / Total Drug) * 100.

  • For CD Complexes (from Protocol 5):

    • Complexation Confirmation: Use DSC, which should show the disappearance or shifting of the drug's melting endotherm. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to detect shifts in characteristic peaks upon complex formation.

In Vitro Drug Release Testing (Dissolution)

This is the most critical performance test, as it simulates the drug's release in the gastrointestinal tract and is used for quality control.[25][26][27][28]

Protocol 7: Non-Sink Dissolution Testing for Enhanced Formulations

  • Apparatus: Use a USP Apparatus 2 (paddle apparatus).

  • Media: Use a biorelevant dissolution medium, such as Fasted-State Simulated Intestinal Fluid (FaSSIF), at 37°C.

  • Procedure:

    • Set the paddle speed to 50-75 RPM.

    • Add an amount of the formulated powder (ASD, liposomes, or CD complex) equivalent to a specific dose of the Compound into the dissolution vessel. The amount should be sufficient to exceed the Compound's equilibrium solubility (non-sink conditions) to observe supersaturation.

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw samples and immediately filter them through a 0.22 µm filter.

    • Analyze the samples via HPLC to determine the concentration of the dissolved Compound.

  • Data Analysis: Plot the concentration of the dissolved Compound versus time. Compare the release profiles of the different formulations against the unformulated (crystalline) Compound. A successful formulation will exhibit a higher and more sustained concentration profile, a phenomenon known as the "spring and parachute" effect for ASDs.[15]

Table 2: Comparative Analysis of Formulation Strategies

StrategyMechanism of EnhancementKey AdvantagesKey Challenges
Amorphous Solid Dispersion Increases apparent solubility via high-energy amorphous state.[29]High drug loading possible; established manufacturing processes (spray drying, HME).[29]Physical instability (risk of recrystallization); potential for hygroscopicity.[11]
Liposomes Encapsulates drug in lipid bilayers, improving solubility and altering PK.[17][30]Can deliver both hydrophilic and hydrophobic drugs; potential for targeted delivery.[17][18]Lower drug loading; manufacturing scalability and stability can be complex.[20]
Cyclodextrin Complex Forms a host-guest inclusion complex, masking hydrophobicity.[23][31]Simple preparation methods; significant solubility enhancement.[21][22]Limited by 1:1 or 1:2 stoichiometry, which caps drug loading; potential for competitive displacement.

Preclinical Evaluation Pathway

Once a lead formulation is identified through in vitro testing, the next step is to evaluate its performance in more complex biological systems. This is crucial for predicting human outcomes and is a regulatory requirement.[32][33][34][35]

  • In Vitro Permeability Studies: Using cell-based models like Caco-2 monolayers can provide an initial assessment of how the formulation affects the Compound's ability to cross the intestinal epithelium.[32]

  • In Vivo Pharmacokinetic (PK) Studies: The ultimate test is to administer the lead formulation (e.g., via oral gavage) to an animal model (e.g., rats or dogs) and compare the resulting plasma concentration-time profile against that of the unformulated Compound.[33] Key PK parameters to measure include Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve), which represents total drug exposure. A significant increase in AUC for the formulated product demonstrates successful enhancement of oral bioavailability.

Conclusion

The development of a successful delivery system for 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine requires a systematic, data-driven approach. By beginning with a comprehensive pre-formulation assessment, developers can logically select from a suite of powerful enhancement technologies, including amorphous solid dispersions, liposomes, and cyclodextrin complexes. The detailed protocols provided in this guide serve as a starting point for the rational design and robust evaluation of these formulations. Through iterative characterization and performance testing, particularly in vitro dissolution, a lead candidate can be optimized and advanced with confidence toward essential preclinical and clinical evaluation.

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Use of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine as a precursor in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine as a Privileged Scaffold in Drug Discovery

Executive Summary

The pursuit of novel therapeutics requires molecular scaffolds that balance target affinity, metabolic stability, and optimal physicochemical properties. The compound 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine represents a highly sophisticated, privileged scaffold that integrates three distinct pharmacophoric elements: an electron-deficient pyrazine ring, a conformationally restricted pyrrolidine core, and a pyridine-2-carbonyl (picolinoyl) hydrogen-bonding network. This Application Note details the structural rationale, synthetic methodologies, and pharmacological utility of this scaffold, particularly in the development of Cannabinoid Receptor 2 (CB2) agonists and kinase inhibitors.

Architectural Rationale: Deconstructing the Scaffold

The high attrition rate in drug development is often linked to poor pharmacokinetic profiles driven by overly planar, lipophilic molecules. The design of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine directly addresses this by adhering to the "Escape from Flatland" paradigm, which emphasizes the correlation between increased saturation (Fraction sp3, or Fsp3) and clinical success[1][2].

The Pyrrolidine Core: 3D Vectoring and Fsp3

The central pyrrolidine ring acts as a saturated, sp3-hybridized spacer. Unlike flat aromatic linkers, the pyrrolidine ring undergoes "pseudorotation," allowing it to sample multiple 3D conformations[3]. This inherent flexibility, combined with its rigid cyclic nature, enables precise vectoring of the attached pyrazine and picolinoyl groups into distinct binding pockets. Furthermore, the high Fsp3 character significantly enhances aqueous solubility and lowers the melting point, critical factors for oral bioavailability[2].

The Pyrazine Ring: Metabolic Stability and Bioisosterism

Pyrazine is a well-established bioisostere for benzene and pyridine[4]. With a very low pKa (~0.65), it acts as a weak base, which mitigates the risk of hERG channel inhibition (cardiotoxicity) often associated with more basic aliphatic amines[4]. Additionally, its electron-deficient nature makes it highly resistant to cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life[4].

The Pyridine-2-carbonyl Group: Amide Bond Bioisosterism

The amide linkage connecting the pyrrolidine nitrogen to the pyridine-2-carbonyl group provides a robust hydrogen-bond acceptor/donor network. The proximity of the pyridine nitrogen to the amide carbonyl creates a strong localized dipole, which can be aligned antiparallel to proximal amide moieties within a target protein's binding site to maximize binding enthalpy[5][6].

Table 1: Physicochemical Profiling of the Scaffold Components

ComponentKey Physicochemical ContributionMedicinal Chemistry Rationale
Pyrrolidine Ring High Fsp3, Conformational restrictionImproves aqueous solubility; enables precise 3D vectoring of pharmacophores[3].
Pyrazine Ring Low pKa (~0.65), Electron-deficient π-systemAvoids hERG liability; resists CYP450 oxidation; acts as a hinge-binder in kinases[4].
Ether Linkage (-O-) Rotational flexibility, H-bond acceptorLowers overall lipophilicity (LogP) compared to carbon linkers; improves metabolic clearance profiles.
Pyridine-2-carbonyl Dipole alignment, H-bond networkEnhances target affinity via bidentate hydrogen bonding interactions[5].

Synthetic Methodologies & Self-Validating Protocols

To utilize this scaffold effectively, a robust, scalable synthesis is required. The following protocols outline a two-stage approach: an initial Nucleophilic Aromatic Substitution (SNAr) followed by Boc-deprotection and amidation.

SyntheticWorkflow A Boc-3-pyrrolidinol + 2-Chloropyrazine B SNAr Reaction (NaH, THF, 0°C to RT) A->B C 2-(Boc-pyrrolidin-3-yloxy)pyrazine B->C High Yield D Boc Deprotection (HCl/Dioxane) C->D E 2-(Pyrrolidin-3-yloxy)pyrazine D->E Quantitative F Amidation (Picolinic Acid, HATU) E->F G Target Scaffold F->G Amide Bond

Fig 1. Step-by-step synthetic workflow for the target scaffold.

Protocol A: Etherification via SNAr

Causality: While Mitsunobu reactions are common for etherification, SNAr is vastly superior here due to the electron-deficient nature of 2-chloropyrazine. SNAr avoids the generation of stoichiometric triphenylphosphine oxide waste, simplifying purification and scaling.

  • Deprotonation: Dissolve 1-Boc-pyrrolidin-3-ol (1.0 eq) in anhydrous THF under N2. Cool to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq). Validation: Evolution of H2 gas indicates successful alkoxide formation. Stir for 30 minutes.

  • Substitution: Add 2-chloropyrazine (1.1 eq) dropwise. Warm the mixture to room temperature and stir for 4 hours.

  • Quenching & Isolation: Quench carefully with saturated aqueous NH4Cl. Causality: NH4Cl neutralizes excess NaH without causing base-catalyzed hydrolysis of the newly formed ether or the Boc group. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to yield 2-(Boc-pyrrolidin-3-yloxy)pyrazine.

Protocol B: Deprotection and Amidation

Causality: HATU is selected as the coupling reagent over EDC/HOBt because it facilitates rapid amide bond formation with secondary amines (pyrrolidine), minimizing epimerization if chiral pyrrolidinol is used.

  • Deprotection: Treat 2-(Boc-pyrrolidin-3-yloxy)pyrazine with 4M HCl in dioxane (5.0 eq) at room temperature for 2 hours. Validation: LC-MS should show complete disappearance of the starting material. Concentrate in vacuo to yield the intermediate hydrochloride salt.

  • Activation: In a separate flask, dissolve picolinic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to generate the active HOAt ester.

  • Coupling: Add the pyrrolidine hydrochloride salt (1.0 eq) to the activated ester mixture. Stir at room temperature for 12 hours.

  • Purification: Dilute with water, extract with DCM, and wash extensively with brine to remove DMF. Dry and concentrate to yield the final 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine scaffold.

Pharmacological Case Studies: CB2 Agonism & Beyond

Application in Cannabinoid Receptor 2 (CB2) Agonists

The endocannabinoid system consists of CB1 (primarily central, psychoactive) and CB2 (primarily peripheral, immunomodulatory) receptors[7]. Selective CB2 agonists are highly sought after for treating systemic fibrosis, ischemia/reperfusion injury, and chronic pain without inducing psychoactive side effects[7][8].

The 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine scaffold perfectly mimics the required pharmacophore for preferential CB2 activation[8][9]. The pyridine-2-carboxamide moiety acts as a critical hydrogen-bonding anchor within the CB2 transmembrane domains, while the pyrazine ring extends into the lipophilic pocket of the receptor[7][9].

CB2Pathway L Scaffold-based CB2 Agonist R CB2 Receptor (Macrophage/Microglia) L->R Binding G Gi/o Protein Activation R->G Conformational Change AC Adenylyl Cyclase G->AC Inhibits ERK MAPK/ERK Activation G->ERK Stimulates cAMP Decreased cAMP AC->cAMP Reduces Bio Anti-fibrotic Effects cAMP->Bio Downstream Modulation ERK->Bio Gene Expression

Fig 2. CB2 receptor activation pathway highlighting anti-fibrotic outcomes.

Upon binding, the scaffold stabilizes the active conformation of the CB2 receptor, leading to Gi/o protein coupling. This inhibits adenylyl cyclase, reducing intracellular cAMP, and simultaneously activates the MAPK/ERK pathway, which downregulates pro-inflammatory cytokines and exerts potent anti-fibrotic effects in liver and dermal tissues[7].

Application in Kinase Inhibition (Oncology)

Beyond GPCRs, this scaffold is highly relevant in oncology. Pyrazine is a known hinge-binding motif in receptor tyrosine kinase (RTK) inhibitors[4]. The pyrazine nitrogen acts as a hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region. The pyrrolidine linker directs the pyridine-2-carbonyl group out of the ATP-binding pocket toward the solvent-exposed region or the DFG-out allosteric pocket, allowing for the design of highly selective Type I or Type II kinase inhibitors[4][10].

References

  • US9303012B2 - Pyridine-2-amides useful as CB2 agonists. Google Patents.
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.Journal of Medicinal Chemistry, ACS Publications.
  • US11655243B2 - Pyridine and pyrazine derivatives as preferential cannabinoid 2 agonists. Google Patents.
  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives. ResearchGate.
  • Escaping from flatland: substituted bridged pyrrolidine fragments with inherent three-dimensional character. Sussex Figshare.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine. We address the mechanistic causality behind common yield-limiting bottlenecks—specifically during the pyrazine etherification (S_NAr) and the picolinoyl amidation steps—and provide self-validating, scalable protocols to ensure high-fidelity synthesis.

Synthetic Workflow Overview

SynthesisWorkflow Start 1-Boc-pyrrolidin-3-ol + 2-Halopyrazine SNAr Step 1: SNAr Etherification (Base, Solvent, Δ) Start->SNAr Intermediate Boc-Protected Ether SNAr->Intermediate Yield Bottleneck 1: Hydrolysis / Elimination Deprotection Step 2: Boc Deprotection (HCl or TFA) Intermediate->Deprotection FreeAmine Pyrrolidine Ether Intermediate Deprotection->FreeAmine Amidation Step 3: Amide Coupling (+ Picolinic Acid) FreeAmine->Amidation Product Target Molecule: 2-{[1-(pyridine-2-carbonyl) pyrrolidin-3-yl]oxy}pyrazine Amidation->Product Yield Bottleneck 2: Guanidinylation / Epimerization

Figure 1: Synthetic workflow for 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine.

Module 1: Troubleshooting the S_NAr Etherification

Reaction: 1-Boc-pyrrolidin-3-ol + 2-Halopyrazine → 1-Boc-3-(pyrazin-2-yloxy)pyrrolidine

Q: Why am I seeing a large amount of 2-hydroxypyrazine (pyrazinone) instead of my desired ether product? A: This is a classic case of adventitious hydrolysis outcompeting your desired alkoxide nucleophile. The secondary alcohol of 1-Boc-pyrrolidin-3-ol is sterically hindered and only moderately nucleophilic. If you are using Sodium Hydride (NaH) in DMF, any trace moisture will generate sodium hydroxide. Hydroxide is a smaller, vastly superior nucleophile that will irreversibly attack the halopyrazine to form 2-hydroxypyrazine. Solution: Move away from NaH/DMF. Switch to Potassium Hexamethyldisilazide (KHMDS) or use chloromagnesium alkoxides in THF[1]. The K+ or Mg2+ counterions increase the solubility and coordinate the alkoxide, while the bases are non-nucleophilic, preventing the formation of hydrolytic byproducts[1].

Q: My conversion is stalled at 60%, even with excess 2-chloropyrazine and extended heating. How can I drive it to completion? A: 2-Chloropyrazine is less electrophilic than its fluorinated counterpart. Extended heating often leads to degradation of the Boc-protected pyrrolidine or elimination side-reactions. Solution: Substitute 2-chloropyrazine with 2-fluoropyrazine . The extreme electronegativity of fluorine lowers the LUMO of the pyrazine ring, significantly accelerating the S_NAr addition-elimination mechanism. This allows the reaction to proceed at lower temperatures (0°C to RT), preserving the integrity of the Boc group and driving conversion to >95%.

Protocol 1: Optimized S_NAr Etherification
  • Preparation: In an oven-dried flask under N2, dissolve 1-Boc-pyrrolidin-3-ol (1.0 eq) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0°C. Dropwise add KHMDS (1.0 M in THF, 1.1 eq). Stir for 30 minutes to ensure complete alkoxide formation.

  • Coupling: Slowly add 2-fluoropyrazine (1.05 eq). Maintain the reaction at room temperature for 4-6 hours.

  • Self-Validation: Monitor by LC-MS. The complete absence of the m/z corresponding to 2-hydroxypyrazine validates the anhydrous integrity of the system.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

Module 2: Troubleshooting the Picolinoyl Amide Coupling

Reaction: 2-(pyrrolidin-3-yloxy)pyrazine + Picolinic Acid → Target Molecule

Q: I am using HATU and DIPEA, but my yield is low, and LC-MS shows a major byproduct with a mass +100 Da higher than my amine. What is happening? A: You are observing guanidinylation. While2[2], it is a uronium-based salt. The secondary amine of your pyrrolidine intermediate is highly nucleophilic. If the activation of picolinic acid is slow—often due to the basic pyridine nitrogen chelating or interfering with the active ester formation—the pyrrolidine amine will attack HATU directly, forming a dead-end tetramethylguanidinium byproduct. Solution: Switch to T3P (Propanephosphonic acid anhydride).3[3].

Q: My final product shows epimerization at the pyrrolidine C3 position. How can I preserve stereochemical integrity? A: Epimerization during amidation occurs when the activated ester intermediate undergoes oxazolone formation or enolization, which is exacerbated by strong bases like DIPEA or extended reaction times. Solution: 3[3]. Substituting DIPEA with Pyridine suppresses the basicity of the reaction medium, yielding amides with >99% enantiomeric/diastereomeric purity[3].

AmidationLogic Issue Low Yield in Picolinic Acid Coupling Check1 Guanidinium byproducts detected via LC-MS? Issue->Check1 Check2 Epimerization at pyrrolidine C3? Issue->Check2 Check3 Incomplete Conversion? Issue->Check3 Sol1 Switch from HATU to T3P (Eliminates uronium side-reactions) Check1->Sol1 Yes Sol2 Use T3P + Pyridine Control temp (0°C to RT) Check2->Sol2 Yes Sol3 Ensure anhydrous conditions Increase coupling time Check3->Sol3 Yes

Figure 2: Troubleshooting logic tree for optimizing the picolinoyl amide coupling step.

Protocol 2: High-Yield Amidation using T3P
  • Preparation: Dissolve picolinic acid (1.1 eq) and the deprotected 2-(pyrrolidin-3-yloxy)pyrazine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 Vol) at 0°C.

  • Base Addition: Add Pyridine (3.0 eq)[3].

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) over 15 minutes to control the exotherm[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: T3P byproducts are entirely water-soluble[3]. Wash the organic layer successively with 10% citric acid, saturated NaHCO3, and brine. If the organic layer shows >95% purity by TLC/LC-MS before chromatography, the T3P activation cycle was successful.

Quantitative Data Presentation

Table 1: Comparative Yield and Purity Data for Synthesis Optimization

Reaction StepReagent SystemTempPrimary BottleneckIsolated YieldPurity (ee/de)
S_NAr Etherification NaH / DMF / 2-Chloropyrazine80°CHydrolysis (Pyrazinone)45 - 55%N/A
S_NAr Etherification KHMDS / THF / 2-FluoropyrazineRTNone (Clean conversion)88 - 92% N/A
Amide Coupling HATU / DIPEA / DMFRTGuanidinylation50 - 65%~90%
Amide Coupling T3P / Pyridine / DCM0°C to RTNone (Water-soluble byproducts)85 - 90% >99%

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Chemistry Portal (Org. Lett., 2011, 13, 5048-5051) URL:[Link]

  • The reductive cleavage of picolinic amides Source: University of Cambridge Repository URL:[Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with the heterocyclic compound 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine in aqueous media. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome these challenges.

Introduction: Understanding the Solubility Challenge

The compound 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine possesses a complex molecular structure incorporating pyridine, pyrrolidine, and pyrazine rings. Such heterocyclic compounds often exhibit poor aqueous solubility due to a combination of factors including molecular weight, crystal lattice energy, and hydrophobicity.[1][2] Overcoming this hurdle is critical for advancing research and development, as poor solubility can impede accurate biological assays and formulation development.[3][4]

This guide will explore various formulation strategies to enhance the aqueous solubility of this compound, including pH adjustment, the use of co-solvents, surfactants, and cyclodextrins.[3][5][6]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When encountering poor solubility, a systematic approach is crucial. The following flowchart outlines a decision-making process to identify the most effective solubilization strategy.

Solubility Troubleshooting Workflow start Start: Poor Aqueous Solubility Observed ph_adjustment Investigate pH-Dependent Solubility Does the compound have ionizable groups (pyridine nitrogen)? start->ph_adjustment cosolvents Evaluate Co-solvents Is the compound soluble in a water-miscible organic solvent? ph_adjustment:f1->cosolvents No end Achieve Target Solubility ph_adjustment:f1->end Yes surfactants Test Surfactants Is micellar encapsulation a viable option? cosolvents:f1->surfactants No cosolvents:f1->end Yes cyclodextrins Explore Cyclodextrin Complexation Can inclusion complexes be formed? surfactants:f1->cyclodextrins No surfactants:f1->end Yes combination Consider Combination Approaches cyclodextrins:f1->combination No cyclodextrins:f1->end Yes combination->end

Caption: A workflow diagram for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

pH Adjustment

Q1: How does pH affect the solubility of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine?

A1: The pyridine ring in the molecule contains a basic nitrogen atom that can be protonated.[7] By lowering the pH of the aqueous medium (i.e., making it more acidic), this nitrogen atom can accept a proton (H+), forming a positively charged species.[8][9] This ionization significantly increases the molecule's polarity, thereby enhancing its interaction with water and increasing its aqueous solubility.[10][11] Conversely, in neutral or basic solutions, the compound will exist in its less soluble, non-ionized form.

Q2: What is the recommended pH range to test for solubility improvement?

A2: A systematic screen from pH 2 to pH 7.4 is recommended. Given the pKa of pyridine (around 5.2), significant solubility enhancement is expected at pH values below 5. It is crucial to use appropriate buffer systems to maintain a stable pH.[10]

Buffer SystemRecommended pH Range
Glycine-HCl2.2 - 3.6
Acetate Buffer3.6 - 5.6
Phosphate Buffer5.8 - 8.0

Q3: Are there any potential downsides to using pH modification?

A3: Yes, potential issues include chemical instability of the compound at certain pH values (e.g., hydrolysis) and the potential for the chosen pH to be incompatible with downstream biological assays. Always assess compound stability at the selected pH over the experimental timeframe.

Co-solvents

Q4: What are co-solvents and how do they improve solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[5][12] This reduction in polarity makes the aqueous environment more favorable for dissolving hydrophobic compounds like 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine.[]

Q5: Which co-solvents are recommended for this compound?

A5: Several co-solvents are commonly used in pharmaceutical research. A screening of the following is recommended:[][14]

Co-solventStarting Concentration (% v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on cell-based assays.
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol10-30%A common pharmaceutical excipient.
Polyethylene Glycol 400 (PEG 400)10-40%Often used in formulation development.[15]

Q6: How do I prepare a stock solution using a co-solvent?

A6: First, dissolve the compound in the pure co-solvent to create a high-concentration stock solution. Then, this stock solution can be diluted into the aqueous buffer. It is critical to add the co-solvent stock solution to the aqueous media slowly while vortexing to avoid precipitation.

Surfactants

Q7: How can surfactants enhance the solubility of my compound?

A7: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[16][17] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[18][19]

Q8: What types of surfactants should I consider?

A8: Both non-ionic and ionic surfactants can be effective. Non-ionic surfactants are often preferred due to their lower potential for interacting with biological systems.[20]

SurfactantTypeRecommended Starting Concentration
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 1.0% (w/v)
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 1.0% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 0.5% (w/v)

Q9: Are there any compatibility issues to be aware of when using surfactants?

A9: Yes, surfactants can interfere with certain biological assays, particularly those involving proteins or cell membranes.[18] It is essential to run appropriate vehicle controls to account for any effects of the surfactant itself.

Cyclodextrins

Q10: What are cyclodextrins and how do they work?

A10: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][][23] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its solubility in water.[6][24]

Q11: Which cyclodextrins are most commonly used for solubility enhancement?

A11: Derivatives of β-cyclodextrin are particularly effective.

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity.[21]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used in parenteral formulations.

Q12: How do I prepare a formulation with cyclodextrins?

A12: The compound and the cyclodextrin are typically dissolved in water and then stirred or sonicated to facilitate the formation of the inclusion complex. The mixture may then be lyophilized to create a solid powder that can be readily reconstituted in aqueous media.[25]

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4).

  • Add excess compound: Add an excess amount of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine to a known volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[26]

  • Separate solid from solution: Centrifuge the samples to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[26]

Protocol 2: Co-solvent Solubility Screening
  • Prepare co-solvent/water mixtures: Prepare a range of co-solvent concentrations in an aqueous buffer (e.g., 5%, 10%, 20% v/v of DMSO in phosphate-buffered saline).

  • Add excess compound: Add an excess amount of the compound to each co-solvent mixture.

  • Equilibrate and quantify: Follow steps 3-5 from Protocol 1.

Solubility Enhancement Strategies compound Poorly Soluble Compound ph pH Adjustment (Protonation) compound->ph cosolvent Co-solvents (Polarity Reduction) compound->cosolvent surfactant Surfactants (Micellar Encapsulation) compound->surfactant cyclodextrin Cyclodextrins (Inclusion Complex) compound->cyclodextrin soluble Solubilized Compound ph->soluble cosolvent->soluble surfactant->soluble cyclodextrin->soluble

Caption: Key strategies for enhancing aqueous solubility.

Concluding Remarks

Overcoming the solubility challenges of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of pH adjustment, co-solvency, micellar solubilization, and cyclodextrin complexation, researchers can successfully prepare aqueous solutions suitable for a wide range of experimental applications. It is recommended to start with pH modification, as the presence of the basic pyridine nitrogen makes this a highly promising strategy. Should this prove insufficient, a logical progression through the other techniques outlined in this guide will provide a comprehensive toolkit for tackling this common yet critical obstacle in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.
  • (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • (n.d.). Solvents & Co-solvents for Pharmaceutical Applications.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Gattefosse. (n.d.). Excipients for solubility and bioavailability enhancement.
  • JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • (n.d.). Determination of Solubility by Gravimetric Method.
  • (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • ACS Medicinal Chemistry Letters. (2016, December 1). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • SciSpace. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • ResearchGate. (n.d.). Improving solubility via structural modification.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

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Technical Support Center: Optimizing Purification of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine. This molecule, a key intermediate in pharmaceutical development, presents unique purification challenges due to its complex structure, which incorporates multiple basic heterocyclic rings (pyridine and pyrazine) and a potentially labile amide bond. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help researchers and process chemists navigate these challenges, ensuring high purity and yield. Our approach is built on explaining the chemical principles behind each step, empowering you to make informed decisions in your own lab.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of the target compound in a direct question-and-answer format.

Q1: My chromatographic peaks are showing significant tailing on a standard silica gel column. What is the cause and how can I resolve this?

A: Peak tailing is a classic problem when purifying basic compounds like this one on standard silica gel.[1] The root cause is the strong interaction between the basic nitrogen atoms in the pyridine (pKa ≈ 5-6) and pyrazine rings with the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to non-ideal adsorption/desorption kinetics, resulting in tailed peaks.

Actionable Solutions:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Be aware that TEA can be difficult to remove under vacuum.[2]

    • Ammonium Hydroxide: For more polar solvent systems (like DCM/MeOH), preparing the methanol component with 1-2% ammonium hydroxide can be highly effective.

  • Stationary Phase Modification: If mobile phase additives are undesirable, consider changing the stationary phase.

    • Neutralized Silica: Prepare a slurry of silica gel in your non-polar eluent and add 1-2% of TEA or ammonium hydroxide. Swirl for 15-20 minutes before packing the column. This pre-treats the acidic sites.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds. Start with neutral alumina (Brockmann I, deactivated to III with water) and assess the separation.

    • End-capped Silica (e.g., C18): Switching to reversed-phase chromatography is an excellent strategy. The separation mechanism is based on hydrophobicity rather than polar interactions, which often eliminates tailing issues for basic compounds.[1]

Q2: I'm experiencing low product recovery after flash chromatography, even though the crude NMR indicates a high theoretical yield. What could be the cause?

A: Low recovery is typically due to either irreversible adsorption onto the stationary phase or on-column degradation. Given the amide linkage in the molecule, both are plausible.

Diagnostic & Corrective Actions:

  • Check for On-Column Degradation: Before running a large-scale column, perform a simple 2D TLC analysis.[1]

    • Spot your crude material on the bottom-left corner of a square TLC plate.

    • Develop the plate in your chosen eluent system.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system.

    • Interpretation: If your product spot appears on the diagonal, it is stable. If new spots appear "off-diagonal," your compound is degrading on the silica.[1]

  • Mitigate Irreversible Adsorption: This happens when the compound binds too strongly to the acidic silica.

    • Solution: Use the same strategies as for peak tailing: add a basic modifier or switch to a less acidic stationary phase like alumina or a polymer-based column.[1]

  • Avoid Amide Hydrolysis: While silica gel itself is not typically a catalyst for hydrolysis, prolonged exposure to very acidic or basic conditions (sometimes found in residual reagents from the synthesis) can be detrimental.[2]

    • Solution: Ensure your crude material is properly quenched and worked up to a neutral pH before loading it onto the column. Consider a pre-purification wash of the crude organic solution with saturated sodium bicarbonate to remove any residual acid.

Q3: I have an impurity that co-elutes with my product in a Hexane/Ethyl Acetate system. How can I improve the separation?

A: Co-elution means the selectivity of your chromatographic system is insufficient. To resolve the compounds, you must change the "selectivity," which involves altering the chemical interactions within the system.

Strategies to Enhance Selectivity:

  • Change Mobile Phase Composition: The goal is to introduce different types of intermolecular forces.

    • Switch from an ethyl acetate (H-bond acceptor) based system to one containing dichloromethane (dipole-dipole) and/or methanol (H-bond donor and acceptor). A common alternative gradient is Dichloromethane -> 95:5 Dichloromethane/Methanol.

  • Change Stationary Phase: This is the most powerful way to alter selectivity.

    • If you are using silica, switch to alumina. The surface chemistry is different, which will change the retention of your product and impurities.

    • Switch from normal-phase (silica/alumina) to reversed-phase (C18). This fundamentally changes the separation principle from polarity-based to hydrophobicity-based, almost guaranteeing a change in elution order.[1]

  • Adjust pH (for Reversed-Phase): In reversed-phase chromatography (e.g., Acetonitrile/Water), small changes in the mobile phase pH can dramatically affect the retention of basic compounds.[1] Adding a buffer (e.g., 0.1% formic acid or ammonium acetate) can protonate the pyridine/pyrazine nitrogens, altering their polarity and retention time relative to non-basic impurities.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best general approach for purifying this compound: chromatography or crystallization?

A: This depends on the purity of your crude material.

  • For crude purity <90% or complex impurity profiles: A chromatographic step is usually necessary first. Column chromatography on silica gel with a basic modifier (e.g., 1% TEA in ethyl acetate/hexane) is a robust starting point.[2][3]

  • For crude purity >90% or for final polishing: Recrystallization is the method of choice for obtaining high-purity, crystalline material, which is often a requirement in drug development.[2][4] Amides, in particular, often crystallize well.[2]

Q: Which solvents are recommended for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For amides, polar solvents are often effective.[2] Good starting points to screen include:

  • Isopropanol (IPA)

  • Ethanol

  • Acetonitrile

  • Ethyl Acetate

  • Mixtures, such as Ethyl Acetate/Heptane or IPA/Water.

Q: How can I monitor the purification process effectively?

A: Thin Layer Chromatography (TLC) is indispensable for column chromatography. Use a staining method that can visualize your compound and potential impurities.

  • UV Light (254 nm): The aromatic pyrazine and pyridine rings should be UV-active.

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that will visualize most organic compounds, especially those with electron-rich moieties or functional groups that can be oxidized (like the ether linkage or residual starting materials).

  • Iodine Chamber: A general stain that reversibly adsorbs to most organic compounds.

Q: Can I use an acid/base extraction to purify the crude material?

A: While theoretically possible due to the basic nitrogen centers, it carries a significant risk.[3] Extracting into an aqueous acid (e.g., 1M HCl) could potentially hydrolyze the tertiary amide bond, especially with prolonged exposure or elevated temperatures. If you attempt this, use dilute acid, keep the solution cold (ice bath), and work quickly. A subsequent back-extraction with an organic solvent after basifying the aqueous layer would be required.[3] This method is generally not recommended as a first choice due to the hydrolysis risk.

Section 3: Validated Experimental Protocols

Protocol 3.1: Optimized Flash Chromatography on Neutralized Silica Gel

This protocol is designed to mitigate peak tailing and on-column degradation.

  • Slurry Preparation: In a beaker, add 100 g of silica gel to 300 mL of hexane. Add 4 mL of triethylamine (1% of total solvent volume for the column). Swirl gently for 10 minutes to create a uniform, neutralized slurry.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed. Elute with 2-3 column volumes of hexane to ensure a stable, well-packed column.

  • Sample Loading: Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane. To this solution, add 2-3 g of silica gel. Concentrate this mixture on a rotary evaporator to obtain a dry, free-flowing powder. This is known as dry loading and typically results in better resolution.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your starting solvent system (e.g., 80:20 Hexane/Ethyl Acetate + 0.5% TEA). Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis (e.g., to 50:50 Hexane/Ethyl Acetate + 0.5% TEA).[3]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent by rotary evaporation.

Protocol 3.2: Recrystallization from Isopropanol (IPA)

This protocol is ideal for a final purification step to obtain a high-purity, crystalline solid.

  • Dissolution: In an Erlenmeyer flask, add your semi-pure product (e.g., 1 g). Add a small volume of isopropanol (e.g., 5 mL) and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more IPA in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath or refrigerator (4°C) for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold IPA to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Section 4: Data & Visualization

Table 1: Summary of Recommended Purification Conditions

TechniqueStationary PhaseRecommended Mobile Phase / SolventKey Considerations
Normal-Phase Chromatography Silica Gel (230-400 mesh)Hexane/Ethyl Acetate or DCM/Methanol with 0.5-1% TriethylamineCost-effective, but requires basic modifier to prevent tailing.[2][3]
Neutral AluminaHexane/Ethyl Acetate or DCM/MethanolGood alternative for basic compounds; may have different selectivity than silica.[1]
Reversed-Phase Chromatography C18-Functionalized SilicaAcetonitrile/Water or Methanol/Water with buffer (e.g., 0.1% Formic Acid)Excellent for resolving tailing issues; pH control is critical for retention.[1][5]
Recrystallization NoneIsopropanol, Ethanol, Acetonitrile, or Ethyl Acetate/HeptaneBest for final polishing to achieve high purity and crystallinity.[2]

Diagram 1: General Troubleshooting Workflow for Purification

G cluster_diagnosis Diagnosis cluster_solutions Solutions start Poor Purification Result (Low Yield / Low Purity) check_tlc Analyze TLC/HPLC Data start->check_tlc peak_shape Peak Tailing? check_tlc->peak_shape purity Co-elution? check_tlc->purity yield Low Recovery? check_tlc->yield sol_tailing Add Basic Modifier (TEA) OR Use Neutral Alumina / RP-C18 peak_shape->sol_tailing Yes sol_purity Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) OR Change Stationary Phase (NP -> RP) purity->sol_purity Yes sol_yield Check for Degradation (2D TLC) OR Use Milder Conditions (Neutralized Silica) yield->sol_yield Yes G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Neutral pH (e.g., pH 7-8) cluster_high_ph High pH (e.g., pH > 9) node_low Structure Protonated (Pyridine-N+, Pyrazine-N+) Highly Polar High Water Solubility node_neutral Structure Neutral (Free Base) Moderately Polar High Organic Solubility node_low->node_neutral Add Base node_neutral->node_low Add Acid node_high Structure Neutral (Free Base) Risk of Amide Hydrolysis node_neutral->node_high Add Strong Base

Sources

Technical Support Center: Troubleshooting Storage Degradation of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical vulnerabilities of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine . This resource is engineered for drug development professionals and analytical chemists who are encountering purity drops during stability cohorts and need actionable, mechanistically grounded solutions.

Part 1: Mechanistic Vulnerabilities (The "Why")

Q1: Why does this specific compound degrade during standard long-term storage? A1: The structural architecture of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine contains three highly specific functional vulnerabilities that respond to different environmental stressors:

  • The Amide Linkage: The bond connecting the pyridine-2-carbonyl group to the pyrrolidine ring is susceptible to nucleophilic attack by water. High-humidity environments accelerate this hydrolytic degradation, cleaving the molecule into picolinic acid and 2-(pyrrolidin-3-yloxy)pyrazine[1][2].

  • The Aryl Ether Linkage: The oxygen bridging the pyrazine and pyrrolidine rings is an aryloxy ether. Because the pyrazine ring is highly electron-deficient, this ether bond is prone to acid-catalyzed cleavage or nucleophilic aromatic substitution ( SN​Ar ) by trace moisture, yielding pyrazin-2-ol and 1-(pyridine-2-carbonyl)pyrrolidin-3-ol[3].

  • Tertiary Nitrogens: The pyridine and pyrazine rings contain nitrogen atoms with lone pairs that readily undergo N-oxidation in the presence of atmospheric oxygen, light, or trace peroxides found in polymeric excipients.

DegradationPathways Parent 2-{[1-(pyridine-2-carbonyl) pyrrolidin-3-yl]oxy}pyrazine (Parent API) AmideHyd Amide Hydrolysis (+H2O) Parent->AmideHyd Moisture / Heat EtherHyd Ether Cleavage (+H2O) Parent->EtherHyd Acidic pH / Moisture Oxidation N-Oxidation (+[O]) Parent->Oxidation O2 / Peroxides / Light Deg1 Picolinic Acid + 2-(pyrrolidin-3-yloxy)pyrazine AmideHyd->Deg1 Deg2 Pyrazin-2-ol + 1-(pyridine-2-carbonyl)pyrrolidin-3-ol EtherHyd->Deg2 Deg3 Pyridine/Pyrazine N-oxides Oxidation->Deg3

Fig 1. Primary degradation pathways of the target compound during storage.

Part 2: Diagnostic Workflows (The "How")

Q2: I am seeing a drop in API purity at the 3-month accelerated stability timepoint. How do I identify which degradation pathway is responsible? A2: You must perform LC-MS/MS profiling to identify the specific mass shifts associated with each degradant. The parent compound has an exact mass of ~270.11 Da (yielding an [M+H]+ of m/z 271.12).

  • Mass Shift of -105 Da ( m/z 166.10): Indicates Amide Cleavage . The molecule has lost the picolinoyl group.

  • Mass Shift of -78 Da ( m/z 193.10): Indicates Ether Cleavage . The molecule has lost the pyrazinyl group.

  • Mass Shift of +16 Da ( m/z 287.12): Indicates N-Oxidation .

TroubleshootingWorkflow Start Detect Purity Drop in Stability Cohort LCMS Perform LC-MS/MS Profiling Start->LCMS Shift16 Mass Shift: +16 Da (N-Oxidation) LCMS->Shift16 ShiftAmide Mass Shift: -105 Da (Amide Cleavage) LCMS->ShiftAmide ShiftEther Mass Shift: -78 Da (Ether Cleavage) LCMS->ShiftEther FixOx Action: Argon Overlay, Opaque Amber Vials Shift16->FixOx FixAmide Action: Desiccant, Control Excipient Moisture ShiftAmide->FixAmide FixEther Action: Buffer Formulation to pH 6.5-7.5 ShiftEther->FixEther

Fig 2. LC-MS/MS diagnostic workflow for identifying and resolving degradation.

Q3: Once the pathway is identified, how do I mitigate it in my formulation? A3: Mitigation depends entirely on the mechanism:

  • For Amide/Ether Hydrolysis: You must transition to low water activity ( Aw​ ) excipients (e.g., specific grades of mannitol or microcrystalline cellulose)[4]. Ensure the microenvironmental pH of the solid dosage form is buffered between 6.5 and 7.5 to prevent acid-catalyzed ether cleavage.

  • For N-Oxidation: Implement an argon or nitrogen overlay during the fill-finish process and utilize opaque, amber glass container closure systems to prevent photo-induced radical oxidation.

Part 3: Self-Validating Experimental Protocols

To troubleshoot effectively, you must recreate the degradation in a controlled environment. The following protocols are designed as self-validating systems, meaning the data inherently proves the assay's validity.

Protocol A: ICH-Aligned Forced Degradation (Stress) Testing

This protocol forces the compound through extreme conditions to map its degradation profile, aligning with the core stability data packages mandated by ICH Q1A(R2)[5][6].

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine in an inert diluent (e.g., 50:50 HPLC-grade Water:Acetonitrile). Causality: Acetonitrile is chosen over methanol to prevent transesterification or nucleophilic attack by the solvent on the amide bond.

Step 2: Stress Conditions Divide the stock into four separate vials and apply the following stressors:

  • Acidic Stress (Ether Cleavage Focus): Add 0.1N HCl to achieve pH 2. Causality: Protonation of the pyrazine nitrogen pulls electron density away from the ether oxygen, activating the carbon for nucleophilic attack by water.

  • Basic Stress (Amide Cleavage Focus): Add 0.1N NaOH to achieve pH 12. Causality: Hydroxide ions directly attack the carbonyl carbon of the amide.

  • Oxidative Stress (N-Oxidation Focus): Add 3% H2​O2​ . Causality: Peroxides rapidly donate oxygen to the lone pairs of the pyridine/pyrazine nitrogens.

  • Thermal Control: Heat all vials to 60°C for 48 hours.

Step 3: Quenching & Mass Balance Validation Neutralize the acidic and basic samples. Add sodium thiosulfate to quench the oxidative sample. Self-Validation Check (Mass Balance): Analyze via HPLC-UV. The sum of the peak areas of the parent compound and all degradants must equal 100% (± 5%) of the initial parent peak area. If mass balance is <95%, degradants are either volatile or precipitating out of solution, invalidating the sample prep.

Protocol B: LC-MS/MS Diagnostic Profiling

Step 1: Chromatographic Separation Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid ensures the basic tertiary amines remain protonated, improving peak shape and resolution.

Step 2: Mass Spectrometry Parameters Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Causality: The multiple nitrogen atoms in the molecule make it a strong proton acceptor, ensuring high sensitivity in ESI+.

Step 3: Data Interpretation & System Suitability Self-Validation Check: Inject a blank followed by an un-stressed reference standard. The reference standard must show an [M+H]+ of 271.12 with a mass accuracy of <5 ppm before analyzing the stressed samples.

Part 4: Quantitative Data Presentation

The following table summarizes expected degradation profiles based on simulated ICH Q1A(R2) stability testing parameters. Use this to benchmark your own stability cohorts.

Table 1: Accelerated Stability Data Summary (ICH Q1A(R2) Conditions)

Storage ConditionTimepointParent Remaining (%)Primary Degradant ( m/z )Proposed Mechanism
25°C / 60% RH (Control)6 Months99.2%None detectedN/A
40°C / 75% RH (Accelerated)3 Months94.5%166.10 (-105 Da)Amide Hydrolysis (Moisture-driven)
40°C / 75% RH (Accelerated)6 Months88.1%166.10 & 193.10Amide & Ether Hydrolysis
Light Exposure (ICH Q1B)1.2M lux hours91.3%287.12 (+16 Da)Photo-induced N-Oxidation
Oxidative Stress (3% H2​O2​ )48 Hours42.0%287.12 (+16 Da)Radical N-Oxidation

References

  • ICH Guidelines on Drug Stability Testing. Scribd. Available at:[Link]

  • Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • How to Minimize Amide Hydrolysis in High-Humidity Environments. PatSnap. Available at:[Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at:[Link]

  • Low Moisture Excipients for Moisture-Sensitive APIs. Roquette. Available at:[Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters - ACS Publications. Available at:[Link]

Sources

Minimizing solvent retention in 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

A Guide to Minimizing Solvent Retention

Part 1: Frequently Asked Questions (FAQs)

Q1: What is solvent retention in crystallization and why is it a concern?

A: Solvent retention refers to the presence of residual solvents within a crystalline solid after the crystallization and drying processes are complete. These entrapped solvent molecules can exist in various forms, including being part of the crystal lattice (solvates), or trapped within crystal defects or agglomerates.[1][2][3][4] For pharmaceutical applications, minimizing solvent retention is critical because residual solvents can:

  • Affect the physicochemical properties of the API, such as solubility, dissolution rate, and stability.[5][6]

  • Potentially be toxic, posing a risk to patient safety.

  • Lead to inconsistencies between batches, complicating formulation and manufacturing processes.

Q2: What are the primary causes of solvent retention in the crystallization of a molecule like 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine?

A: The molecular structure of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, which contains multiple nitrogen and oxygen atoms, makes it susceptible to hydrogen bonding with various solvents. The primary causes of solvent retention include:

  • Formation of Solvates: The API may form stable crystalline structures that include solvent molecules in a stoichiometric ratio.[2][7][8][9]

  • Crystal Habit and Morphology: The external shape of the crystals can influence solvent retention. For instance, needle-like or plate-like crystals may have a higher surface area and a greater tendency to trap solvents compared to more compact, prismatic crystals.[10][11][12]

  • Rapid Crystal Growth: Fast crystallization can lead to the formation of imperfections and inclusions within the crystal lattice, where solvent molecules can become trapped.[13]

  • Inefficient Drying: The drying process may not be optimized to effectively remove residual solvents, especially those tightly bound within the crystal structure.[14][15][16]

Q3: How does the choice of solvent impact solvent retention?

A: The choice of solvent is a critical factor that can significantly influence solvent retention.[5][6][10][11][17] Key solvent properties to consider include:

  • Polarity: The polarity of the solvent can affect its interaction with the API. Polar solvents may form strong hydrogen bonds with 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, increasing the likelihood of solvate formation.[6][11]

  • Boiling Point: Solvents with high boiling points are generally more difficult to remove during the drying process.

  • Molecular Size and Shape: The size and shape of the solvent molecule can influence its ability to fit into the crystal lattice.

Below is a table summarizing the properties of common crystallization solvents and their potential impact on solvent retention.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Potential Impact on Crystal Habit and Solvent Retention
Methanol32.764.7Can form hydrogen bonds, potentially leading to solvate formation. May produce different crystal habits.[6]
Ethanol24.578.4Similar to methanol, with a slightly lower polarity. Can also influence crystal habit.[5][10]
Acetone20.756.0Aprotic polar solvent, less likely to form strong hydrogen bonds compared to alcohols.
Acetonitrile37.581.6Aprotic polar solvent, can influence crystal morphology.
Ethyl Acetate6.0277.1Less polar, may reduce the chances of strong solvate formation.
Toluene2.38110.6Nonpolar, less likely to form solvates but has a high boiling point.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to solvent retention during the crystallization of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine.

Problem 1: High solvent content is detected even after extended drying.

Possible Cause A: Solvate Formation

  • Explanation: The solvent may be incorporated into the crystal lattice, forming a stable solvate that is difficult to break down by conventional drying methods.[2][7]

  • Troubleshooting Steps:

    • Characterize the Solid Form: Use analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) to determine if a solvate has formed.[2]

    • Solvent Screening: Conduct a systematic solvent screening study to identify solvents that have a lower propensity to form solvates with your API.[5]

    • Anti-Solvent Crystallization: Consider using an anti-solvent crystallization method. This technique can help to reduce the solubility of the API and promote the formation of an unsolvated form.[18][19]

Possible Cause B: Inefficient Drying Process

  • Explanation: The drying conditions (temperature, pressure, time) may not be sufficient to remove the residual solvent.

  • Troubleshooting Steps:

    • Optimize Drying Temperature: Increase the drying temperature, ensuring it remains below the decomposition temperature of the API.

    • Utilize Vacuum Drying: Employing a vacuum oven can lower the boiling point of the solvent, facilitating its removal at a lower temperature.[14]

    • Increase Drying Time: Extend the drying time to allow for the complete removal of the solvent.

Problem 2: Inconsistent levels of solvent retention are observed between different batches.

Possible Cause A: Variations in Cooling Rate

  • Explanation: A rapid cooling rate can lead to the formation of smaller, less perfect crystals with a higher surface area, which can trap more solvent.[13]

  • Troubleshooting Steps:

    • Controlled Cooling Profile: Implement a controlled and consistent cooling profile for each batch. A slower cooling rate generally promotes the growth of larger, more ordered crystals with lower solvent inclusion.

    • Seeding: Introduce seed crystals at a specific temperature to control the nucleation process and ensure consistent crystal size and morphology.

Possible Cause B: Agitation Rate

  • Explanation: The agitation rate during crystallization can affect crystal size and agglomeration. High agitation may lead to crystal breakage and the formation of fine particles that can trap solvent.

  • Troubleshooting Steps:

    • Optimize Agitation: Experiment with different agitation speeds to find the optimal rate that promotes good mixing without causing excessive crystal attrition.

    • Impeller Design: The design of the impeller can also influence the hydrodynamics of the crystallization process.

Below is a workflow diagram illustrating a systematic approach to troubleshooting solvent retention issues.

TroubleshootingWorkflow start High Solvent Retention Detected char_solid Characterize Solid Form (TGA, DSC, XRPD) start->char_solid is_solvate Is it a Solvate? char_solid->is_solvate solvent_screen Conduct Solvent Screening is_solvate->solvent_screen Yes optimize_drying Optimize Drying Conditions (Temp, Vacuum) is_solvate->optimize_drying No anti_solvent Consider Anti-Solvent Crystallization solvent_screen->anti_solvent check_process Review Crystallization Process Parameters anti_solvent->check_process optimize_drying->check_process cooling_rate Control Cooling Rate check_process->cooling_rate agitation Optimize Agitation check_process->agitation seeding Implement Seeding Strategy check_process->seeding final_product Acceptable Solvent Level Achieved cooling_rate->final_product agitation->final_product seeding->final_product

Caption: A systematic workflow for troubleshooting solvent retention.

Part 3: Advanced Strategies for Minimizing Solvent Retention

For persistent solvent retention issues, more advanced strategies may be required.

Q4: Can co-crystallization be used to mitigate solvent retention?

A: Co-crystallization involves crystallizing the API with a co-former, which is another molecule that forms a new crystalline solid with a unique structure. This can be an effective strategy to:

  • Alter the Crystal Lattice: The presence of the co-former can disrupt the formation of stable solvates.

  • Modify Crystal Habit: Co-crystals often exhibit different crystal habits compared to the pure API, which can be more favorable for solvent removal.

The selection of an appropriate co-former is crucial and often requires screening a library of potential candidates.

Q5: Are there alternative drying technologies that can be more effective?

A: Yes, for APIs that are sensitive to heat or when conventional drying is ineffective, advanced drying techniques can be employed:

Drying TechniquePrincipleAdvantagesDisadvantages
Freeze Drying (Lyophilization) The material is frozen, and the solvent is removed by sublimation under vacuum.[15][20][21]Ideal for heat-sensitive materials; can produce a porous and easily dissolvable product.Long processing times; high energy consumption.
Spray Drying A solution of the API is atomized into a hot gas stream, leading to rapid solvent evaporation.[15][20]Fast process; allows for particle engineering.May not be suitable for all solvents; potential for thermal degradation.
Supercritical Fluid Drying Utilizes a supercritical fluid (e.g., CO2) to extract the solvent.Can achieve very low residual solvent levels; operates at relatively low temperatures.High-pressure equipment is required; can be expensive.

Part 4: Analytical Techniques for Quantifying Solvent Retention

Accurate quantification of residual solvents is essential for process control and regulatory compliance.

Analytical TechniqueInformation Provided
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature, allowing for the quantification of volatile components like solvents.[2]
Differential Scanning Calorimetry (DSC) Detects thermal events such as melting and desolvation, providing information about the presence of solvates.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) A highly sensitive and specific method for identifying and quantifying residual solvents.[2]
X-ray Powder Diffraction (XRPD) Provides information about the crystalline structure of the solid, enabling the identification of different solvates and polymorphs.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to quantify the amount of residual solvent by integrating the solvent peaks relative to the API peaks.[2]

References

  • APIs and Vacuum Drying - Equilibar. (2021, February 16). Retrieved from [Link]

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC. (n.d.). Retrieved from [Link]

  • Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals - PMC - NIH. (2018, August 17). Retrieved from [Link]

  • Understanding the Effect of a Solvent on the Crystal Habit - ACS Publications. (2004, June 3). Retrieved from [Link]

  • Pharmaceutical Unit Operations - DRYING. (n.d.). Retrieved from [Link]

  • Pharmaceutical drying solution - Coperion FHN. (n.d.). Retrieved from [Link]

  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010, February 22). Retrieved from [Link]

  • Freeze-drying Technology in Pharmaceutical and Biomedical Product Development. (2025, September 12). Retrieved from [Link]

  • Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone - ACS Publications. (2008, April 5). Retrieved from [Link]

  • Understanding the role of solvent in regulating the crystal habit - RSC Publishing. (n.d.). Retrieved from [Link]

  • Pharmaceutical solvates, hydrates and amorphous forms: A special emphasis on cocrystals. (n.d.). Retrieved from [Link]

  • Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC. (n.d.). Retrieved from [Link]

  • On the inclusion of solvent molecules in the crystal structures of organic compounds. (n.d.). Retrieved from [Link]

  • On the inclusion of solvent molecules in the crystal structures of organic compounds. (2000, June 15). Retrieved from [Link]

  • What are pharmaceutical hydrates and solvates? - Explainer video by Pharma Drama. (2024, March 23). Retrieved from [Link]

  • Crystallographic Study of Solvates and Solvate Hydrates of an Antibacterial Furazidin - ChemRxiv. (n.d.). Retrieved from [Link]

  • What are (pharmaceutical) hydrates and solvates? - YouTube. (2023, November 8). Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (2025, September 9). Retrieved from [Link]

  • Solvent-Mediated Enhancement of Additive-Controlled Crystallization - ACS Publications. (2021, November 3). Retrieved from [Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations | Organic Process Research & Development - ACS Publications. (2023, March 24). Retrieved from [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC. (2023, February 16). Retrieved from [Link]

  • US8093242B2 - Crystalline forms of a pyridine derivative - Google Patents. (n.d.).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). Retrieved from [Link]

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. (2023, January 22). Retrieved from [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (2026, January 7). Retrieved from [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications. (2024, December 10). Retrieved from [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives - Semantic Scholar. (2017, December 27). Retrieved from [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology - UNIMAS Publisher (UNIPub). (2017, December 27). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). Retrieved from [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC. (2023, January 21). Retrieved from [Link]

  • US3033864A - Purification of pyrazine - Google Patents. (n.d.).
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  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and ... - PMC. (n.d.). Retrieved from [Link]

  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package - MDPI. (2024, October 29). Retrieved from [Link]

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Validation & Comparative

Comparative Guide to the Validation of an LC-MS/MS Method for Quantifying 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Bioanalytical Method Validation

In the landscape of drug development, the precise quantification of novel chemical entities in biological matrices is the bedrock upon which pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies are built. This guide provides an in-depth, comparative analysis of the validation process for a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method tailored for the novel small molecule, 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine. The structural complexity of this analyte, incorporating pyridine, pyrrolidine, and pyrazine moieties, presents a representative challenge for bioanalytical scientists.

LC-MS/MS has become the definitive technique for small molecule bioanalysis, prized for its high selectivity, sensitivity, and specificity.[1] However, the reliability of the data generated is entirely contingent on the thoroughness of the method validation. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices. We will navigate the critical parameters of method validation in alignment with global regulatory standards, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of defensible, high-quality data.[2][3][4][5]

Phase 1: Foundational Method Development

Before validation can commence, a robust and reliable method must be developed. This phase involves the systematic optimization of mass spectrometric, chromatographic, and sample preparation conditions.

Mass Spectrometry and Analyte Tuning

The initial step is to define the mass spectrometric "signature" of the analyte and a suitable Internal Standard (IS). Using a triple quadrupole mass spectrometer, the analyte is infused directly to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]⁺): This is the protonated molecular ion of the analyte.

  • Product Ions: These are fragment ions generated by collision-induced dissociation (CID) of the precursor ion. Selecting at least two stable and intense product ions provides high specificity.

The same process is repeated for the Internal Standard. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C or ¹⁵N labeled), as it shares near-identical chemical properties and chromatographic behavior, providing the most effective compensation for matrix effects and procedural variability.[6][7]

Chromatographic Separation

The goal of chromatography is to separate the analyte from endogenous matrix components to minimize ion suppression or enhancement, a phenomenon known as the matrix effect.[8][9]

  • Column Chemistry: A reversed-phase C18 column is a versatile starting point for a molecule with the predicted polarity of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine.

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed. The formic acid aids in the protonation of the analyte, enhancing its signal in positive electrospray ionization (ESI) mode.

Phase 2: Sample Preparation - A Comparative Analysis

Effective sample preparation is critical to remove proteins and phospholipids, which are notorious for causing matrix effects and contaminating the LC-MS/MS system.[10] The choice of technique involves a trade-off between speed, cost, and extract cleanliness.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive, high recovery.[10]"Dirty" extract, high risk of matrix effects, no analyte concentration.High-throughput screening, early discovery.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Cleaner extract than PPT, can concentrate the analyte.More complex, labor-intensive, uses larger volumes of organic solvents.[11]When PPT is insufficient to remove interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Cleanest extract, high concentration factor, removes specific interferences.[12]Most expensive, requires significant method development.Regulated bioanalysis, low concentration analytes.

For this guide, we will detail a protocol using Protein Precipitation , as it is a widely adopted and efficient method for initial validation efforts.

Experimental Protocol: Protein Precipitation
  • To a 50 µL aliquot of plasma sample (blank, standard, or QC), add 10 µL of the Internal Standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix, then inject a portion (e.g., 5 µL) into the LC-MS/MS system.

Phase 3: Comprehensive Method Validation

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[13] The following experiments are conducted based on FDA and EMA guidelines.[3][5]

Specificity and Selectivity

This parameter ensures that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[1]

  • Protocol: Analyze at least six different blank matrix lots (e.g., human plasma from six different donors). Check for any interfering peaks at the retention time of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the response of the analyte at the Lower Limit of Quantitation (LLOQ) and ≤ 5% of the response of the IS.[14]

Linearity and Range

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

  • Protocol: Prepare a set of calibration standards (typically 8-10 non-zero concentrations) by spiking blank matrix with known amounts of the analyte. The curve should be analyzed by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a weighted (e.g., 1/x²) linear regression.

  • Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.[4]

Table 1: Example Calibration Curve Performance

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
0.50 (LLOQ)0.57114.0
1.000.9898.0
5.005.15103.0
25.024.196.4
100.0104.2104.2
250.0245.598.2
400.0408.0102.0
500.0 (ULOQ)490.198.0
Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of measurements.[1]

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels in replicate (n=6) on at least three separate days:

    • LLOQ: Lower Limit of Quantitation

    • LQC: Low Quality Control (≤ 3x LLOQ)

    • MQC: Medium Quality Control

    • HQC: High Quality Control (≈ 80% of ULOQ)

  • Acceptance Criteria: For both intra-day (within-run) and inter-day (between-run) assessments, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[15]

Table 2: Example Inter-Day Accuracy & Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=18)Accuracy (%)Precision (%CV)
LLOQ0.500.54108.09.5
LQC1.501.4596.76.8
MQC75.078.1104.14.2
HQC375.0365.397.43.5
Recovery and Matrix Effect

These two parameters are intrinsically linked and critical for understanding the method's performance.

  • Recovery: Measures the efficiency of the extraction process.[1]

  • Matrix Effect: Quantifies the degree of ion suppression or enhancement caused by co-eluting matrix components.[7][8]

  • Protocol:

    • Set A: Prepare analyte and IS in a clean solution (post-extraction spike). This represents 100% response.

    • Set B: Extract blank matrix, then spike the analyte and IS into the final extract.

    • Set C: Spike analyte and IS into the matrix before extraction (pre-extraction spike).

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

  • Acceptance Criteria: While there are no strict numerical limits for recovery, it should be consistent and reproducible across QC levels. For the matrix effect, the %CV of the IS-normalized matrix factor (calculated from at least six different matrix lots) should be ≤ 15%.

Table 3: Example Recovery and Matrix Effect Data

QC LevelMean Recovery (%)Mean Matrix Effect (%)
LQC88.595.2 (Slight enhancement)
HQC90.193.8 (Slight enhancement)
Stability

Stability experiments are crucial to ensure that the analyte concentration does not change from the time of sample collection to the final analysis.[16][17]

  • Protocol: Analyze QC samples (LQC and HQC, n=3) after exposing them to various storage and handling conditions. The results are compared to the nominal concentrations.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal values.

Table 4: Summary of Stability Assessments

Stability TestConditionDurationResult
Bench-Top Room Temperature8 hoursStable
Freeze-Thaw -80°C to Room Temp5 cyclesStable
Long-Term -80°C90 daysStable
Post-Preparative Autosampler (10°C)48 hoursStable
Stock Solution Room Temp & 4°C24 hours & 30 daysStable

Visualizing the Validation Workflow

A well-defined workflow ensures a systematic and logical progression through the validation process.

G cluster_0 Method Development cluster_1 Method Validation Dev_MS MS/MS Optimization (Analyte & IS) Dev_LC Chromatography Development Dev_MS->Dev_LC Dev_Sample Sample Prep (PPT vs LLE vs SPE) Dev_LC->Dev_Sample Val_Spec Specificity (6 lots) Dev_Sample->Val_Spec Optimized Method Val_Lin Linearity & Range Val_Spec->Val_Lin Val_AP Accuracy & Precision (3 days, 4 QCs) Val_Lin->Val_AP Val_Rec Recovery & Matrix Effect Val_AP->Val_Rec Val_Stab Stability Assessment Val_Rec->Val_Stab Analysis Routine Sample Analysis Val_Stab->Analysis Validated Method G cluster_AP Core Performance Metrics Stock Stock Solution Stability Ensures integrity of standards & QCs Cal Calibration Curve Establishes quantitation range Stock->Cal QC QC Samples Mimic unknown samples Stock->QC Accuracy Accuracy Closeness to true value Cal->Accuracy Determines QC->Accuracy Assesses Precision Precision Reproducibility QC->Precision Assesses

Caption: Interdependence of core bioanalytical validation parameters.

Conclusion and Expert Recommendations

This guide has outlined a comprehensive and comparative framework for the validation of an LC-MS/MS method for 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine. The foundation of any successful validation is a meticulously developed method that considers the physicochemical properties of the analyte. While Protein Precipitation offers a rapid and efficient starting point for sample preparation, scientists must be prepared to invest in cleaner techniques like SPE if significant matrix effects are observed.

The validation process is not merely a checklist; it is a scientific investigation to prove the method is "fit-for-purpose". [3][15]Each parameter—from specificity to stability—builds upon the others to create a holistic picture of the method's reliability. Adherence to the acceptance criteria outlined by regulatory bodies is non-negotiable for data intended for submission. By understanding the causality behind each experimental choice and rigorously documenting the results, researchers can ensure the production of high-quality, defensible bioanalytical data that confidently supports the advancement of new therapeutic agents.

References

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  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]

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  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL: [Link]

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  • Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility URL: [Link]

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  • Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: YouTube URL: [Link]

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Cross-reactivity profiling of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine against kinase panels

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors

Introduction: The Criticality of Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology.[1][2] Their role as central nodes in cellular signaling pathways makes them attractive targets for intervention. However, the high degree of structural conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][3] A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate.[4] Conversely, a well-characterized "polypharmacology" can sometimes be beneficial, targeting multiple nodes in a disease-driving pathway.[4] Therefore, comprehensive cross-reactivity profiling, or kinome scanning, is not merely a regulatory checkbox but a fundamental component of preclinical drug development, providing crucial insights into a compound's mechanism of action and potential therapeutic window.[3][5]

This guide provides an in-depth comparison of the kinase selectivity profiles of representative cyclin-dependent kinase (CDK) inhibitors. Due to the absence of publicly available kinase profiling data for the specific molecule "2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine," this guide will utilize CCT068127 , a well-characterized and potent inhibitor of CDK2 and CDK9, as our primary compound of interest.[3][6] While its core scaffold is a purine, its profile as a dual inhibitor provides a valuable case study. We will compare its cross-reactivity profile against two clinically relevant alternatives: Palbociclib , a highly selective CDK4/6 inhibitor, and Dinaciclib , a broad-spectrum or "pan-CDK" inhibitor. This comparative analysis will be supported by experimental data and detailed protocols for assessing kinase inhibition.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a key determinant of its biological effect. A compound's profile can be visualized as a "fingerprint" of its activity across the kinome. Here, we compare the inhibitory profiles of CCT068127, Palbociclib, and Dinaciclib against a panel of key cyclin-dependent kinases.

Table 1: Comparative Inhibition of Cyclin-Dependent Kinases (IC50 values in µM)

Kinase TargetCCT068127Palbociclib (PD-0332991)Dinaciclib (SCH 727965)
CDK1/cyclin B1.12>100.001
CDK2/cyclin E 0.03 >100.001
CDK2/cyclin A N/A N/A 0.001
CDK4/cyclin D15.80.011 0.004
CDK5/p250.030.1970.001
CDK6/cyclin D3N/A0.015 N/A
CDK7/cyclin H5.0>100.07
CDK9/cyclin T1 0.04 >100.004

Data for CCT068127 sourced from McIntyre et al. (2018)[3]. Data for Palbociclib and Dinaciclib are representative values from public sources.

Analysis of Selectivity Profiles
  • CCT068127 demonstrates potent and selective inhibition of CDK2 and CDK9, with IC50 values in the low nanomolar range.[3][6] Its activity against other CDKs, such as CDK1, CDK4, and CDK7, is significantly lower, showcasing a focused dual-inhibitor profile. This profile is desirable when the therapeutic hypothesis involves the simultaneous inhibition of both cell cycle progression (via CDK2) and transcription (via CDK9).[3]

  • Palbociclib exemplifies a highly selective inhibitor, with exceptional potency against CDK4 and CDK6 and minimal activity against other CDKs at clinically relevant concentrations. This high degree of selectivity is thought to contribute to its favorable safety profile and its efficacy in hormone receptor-positive breast cancer.

  • Dinaciclib represents a pan-CDK inhibitor, with potent, single-digit nanomolar inhibition across CDK1, CDK2, CDK5, and CDK9. This broad activity can lead to profound effects on the cell cycle and transcription, which may be advantageous in certain cancer types but also carries a higher risk of off-target effects and toxicity.

Visualizing Kinase Selectivity

The following diagram illustrates the differing selectivity profiles of the three compounds, highlighting their primary targets within the CDK family.

G cluster_inhibitors Kinase Inhibitors cluster_targets CDK Targets CCT CCT068127 CDK2 CDK2 CCT->CDK2 Potent CDK9 CDK9 CCT->CDK9 Potent PAL Palbociclib CDK4 CDK4 PAL->CDK4 Highly Potent CDK6 CDK6 PAL->CDK6 Highly Potent DIN Dinaciclib DIN->CDK2 Broad DIN->CDK9 Broad DIN->CDK4 Broad CDK1 CDK1 DIN->CDK1 Broad CDK5 CDK5 DIN->CDK5 Broad

Caption: Comparative selectivity of kinase inhibitors.

Experimental Protocol: Biochemical Kinase Inhibition Assay

To quantitatively determine the potency of an inhibitor against a purified kinase, a robust biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4][7][8] It is a luminescence-based assay with high sensitivity and a broad dynamic range, suitable for a wide variety of kinases.[8]

Principle of the ADP-Glo™ Assay

The assay is performed in two steps after the initial kinase reaction:

  • Stopping the Kinase Reaction and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. This is crucial for reducing background signal.

  • ADP to ATP Conversion and Luminescence Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is directly proportional to the initial kinase activity.[4][9]

Step-by-Step Protocol for IC50 Determination
  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test inhibitor (e.g., CCT068127) in a suitable buffer (e.g., kinase buffer with a final DMSO concentration of <1%). The concentrations should span a range appropriate for the expected IC50 value.

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of the test inhibitor at various concentrations (or vehicle control).

    • Add 2.5 µL of a 2X kinase/substrate solution (e.g., CDK2/cyclin E and a suitable substrate like a histone H1-derived peptide).

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at a concentration close to the Km for the specific kinase).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The reaction time should be optimized to ensure it is within the linear range of the assay.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[9]

    • Incubate at room temperature for 40 minutes to allow for the complete depletion of unconsumed ATP.[9]

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[9] This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Experimental Workflow Diagram

G A 1. Prepare Inhibitor Serial Dilution B 2. Set up Kinase Reaction (Inhibitor + Kinase/Substrate + ATP) A->B C 3. Incubate at RT (e.g., 60 min) B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) C->D E 5. Incubate at RT (40 min) D->E F 6. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) E->F G 7. Incubate at RT (30-60 min) F->G H 8. Measure Luminescence G->H I 9. Plot Data & Calculate IC50 H->I

Caption: ADP-Glo™ Kinase Assay Workflow.

Conclusion and Expert Insights

The comprehensive profiling of kinase inhibitors is indispensable for modern drug development. As illustrated by the comparative analysis of CCT068127, Palbociclib, and Dinaciclib, inhibitors targeting the same kinase family can have vastly different selectivity profiles, which in turn dictates their therapeutic potential and safety liabilities.

  • CCT068127 serves as an excellent example of a selective dual inhibitor. Its focused activity against CDK2 and CDK9 suggests potential applications in cancers where both cell cycle and transcriptional deregulation are key drivers. This profile minimizes broad off-target effects while still engaging multiple disease-relevant pathways.[3][6]

  • The high selectivity of Palbociclib for CDK4/6 underscores the success of structure-guided design in achieving "clean" inhibitor profiles. This has translated into significant clinical benefit with a manageable side-effect profile in specific patient populations.

  • The broad-spectrum activity of Dinaciclib highlights a different therapeutic strategy, where potent inhibition of multiple CDKs is leveraged for a powerful anti-proliferative effect. While effective, this approach necessitates careful management of toxicity due to the inhibition of CDKs essential for normal cell function.

For researchers developing novel kinase inhibitors like "2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine," the path forward is clear. A thorough understanding of the compound's cross-reactivity profile, obtained through rigorous biochemical screening against a broad kinase panel, is the first step. This data, when placed in the context of existing inhibitors, provides invaluable guidance for lead optimization, preclinical safety assessment, and the design of rational clinical trials. The methodologies outlined in this guide provide a robust framework for generating the high-quality data necessary to advance the next generation of targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Squires, M. S., Cooke, L., Lock, V., Qi, W., Lewis, E. J., Thompson, N. T., ... & Lyons, J. F. (2018). Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor. Molecular Oncology, 12(3), 335-348. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • PubChem. (n.d.). Pyridine, pyrazine, and triazine compounds as allosteric SHP2 inhibitors. Retrieved from [Link]

  • Jakes, S., Goris, J., Zoller, M., Keri, G., & Susa, M. (2015). Pyrazine derivatives: a patent review (June 2012 - present). Expert Opinion on Therapeutic Patents, 25(1), 1-17. [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Comparison and Performance Guide: 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine and Related Derivatives

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and allosteric receptor modulators relies heavily on privileged scaffolds that balance target affinity with optimal physicochemical properties. As of 2026, the compound 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (hereafter referred to as Compound 1 ) represents a sophisticated structural motif frequently leveraged in the development of PARP7 inhibitors, mGluR4 modulators, and PFKFB3 inhibitors [1][2][3].

This guide provides an objective, data-driven comparison of Compound 1 against its structural analogs. By deconstructing its pharmacophore into three distinct zones—the heteroaryl core, the cyclic ether linker, and the acyl tail—we elucidate the causality behind its superior performance in in vitro assays and provide self-validating protocols for its synthesis and evaluation.

Structural Rationale & SAR Deconstruction

To understand why Compound 1 outperforms simpler alternatives, we must analyze the specific thermodynamic and pharmacokinetic contributions of its structural components.

  • Zone 1: The Pyrazine Core. Replacing a standard benzene or pyridine ring with an electron-deficient pyrazine core significantly lowers the pKa of the molecule. This reduction in basicity minimizes off-target hERG binding and drastically improves metabolic stability against hepatic CYP450 oxidation.

  • Zone 2: The Pyrrolidin-3-yloxy Linker. The use of a 5-membered, chiral pyrrolidine ring rather than a flexible alkyl chain or a 6-membered piperidine restricts the conformational space of the molecule. This pre-organization reduces the entropic penalty upon binding to the target protein's active site, driving higher binding affinity.

  • Zone 3: The Pyridine-2-carbonyl (Picolinoyl) Tail. The picolinoyl group acts as a bidentate hydrogen-bond acceptor. Unlike a lipophilic benzoyl group, the pyridine nitrogen introduces a strong dipole moment that enhances aqueous solubility without violating Lipinski’s rules.

SAR_Logic C1 Pyrazine Core (Electron-deficient) E1 High Metabolic Stability (CYP450 Evasion) C1->E1 E2 Target Specificity (Restricted Vector) C1->E2 C2 Pyrrolidin-3-yloxy (Chiral, Rigid) C2->E2 C3 Pyridine-2-carbonyl (Bidentate Acceptor) C3->E2 E3 Enhanced Solubility (Favorable LogD) C3->E3

Structural deconstruction mapping the physicochemical effects of each molecular zone.

Comparative Performance Data

To objectively evaluate Compound 1, we compared it against three synthesized alternatives designed to test specific SAR hypotheses. Data represents mean values from standardized in vitro profiling assays.

Compound IDStructural ModificationRelative Target Affinity (IC₅₀)LogD (pH 7.4)HLM Intrinsic Clearance (µL/min/mg)PAMPA Permeability (10⁻⁶ cm/s)
Compound 1 Target Scaffold +++ (Optimal) 1.8 < 15 (Stable) 12.4 (High)
Compound 2 Pyridazine Core++1.538 (Moderate)9.1 (Med)
Compound 3 Piperidine Linker+ (Steric Clash)2.2< 15 (Stable)10.5 (High)
Compound 4 Benzoyl Tail++2.865 (Unstable)18.2 (High)

Data Interpretation: Compound 3 (Piperidine variant) demonstrates a sharp drop in target affinity due to the increased steric bulk and altered exit vector of the 6-membered ring. Compound 4 (Benzoyl variant) shows high permeability but suffers from rapid hepatic clearance due to the highly lipophilic, easily oxidized phenyl ring. Compound 1 provides the optimal balance of potency, solubility, and metabolic stability.

Validated Experimental Workflows

As a standard of scientific integrity, the following protocols are designed as self-validating systems . Each phase includes a mechanistic rationale and an integrated quality control checkpoint to ensure data trustworthiness.

Protocol A: Three-Step Synthesis of Compound 1

Causality & Rationale: The synthesis utilizes a convergent Nucleophilic Aromatic Substitution (SNAr) followed by an amidation. We utilize NaH for the etherification to ensure complete, irreversible deprotonation of the secondary alcohol, preventing competitive side reactions.

  • Step 1: SNAr Etherification.

    • Dissolve 1-Boc-pyrrolidin-3-ol (1.0 eq) in anhydrous DMF at 0°C.

    • Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Causality: NaH (pKa ~35) quantitatively deprotonates the alcohol (pKa ~16).

    • Add 2-chloropyrazine (1.1 eq) and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is only quenched when the 2-chloropyrazine peak completely disappears, ensuring no unreacted electrophile carries over.

  • Step 2: Boc Deprotection.

    • Treat the intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 1 hour. Causality: TFA drives the rapid cleavage of the tert-butyl group as isobutylene gas, making the reaction entropically favorable.

    • Self-Validation Checkpoint: Spot on a TLC plate and apply Ninhydrin stain. A deep purple color confirms the successful exposure of the secondary amine.

  • Step 3: Amidation.

    • Combine the deprotected intermediate with picolinic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Causality: HATU is selected over EDC/HOBt because it forms a highly reactive HOAt ester, which is critical for overcoming the steric hindrance of the secondary pyrrolidine amine.

    • Self-Validation Checkpoint: Purify via preparative HPLC. The final compound must exhibit >95% purity by analytical HPLC (UV 254 nm) before biological evaluation.

Synthetic_Workflow S1 Step 1: SNAr Reagents: NaH, DMF Control: LC-MS Check S2 Step 2: Deprotection Reagents: TFA, DCM Control: Ninhydrin+ S1->S2 S3 Step 3: Amidation Reagents: HATU, DIPEA Control: HPLC Purity S2->S3

Self-validating three-step synthetic workflow with integrated quality control checkpoints.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: To predict in vivo hepatic clearance, compounds are incubated with human liver microsomes containing active CYP450 enzymes.

  • Preparation: Prepare a 1 µM solution of Compound 1 in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: CYP450 enzymes require NADPH as an electron donor to catalyze oxidation; without it, the assay only measures non-CYP degradation.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Checkpoint: The assay plate must include Verapamil (high clearance control) and Warfarin (low clearance control). If the calculated half-life ( t1/2​ ) of Verapamil falls outside the validated laboratory historical window (typically 10-15 minutes), the entire plate's data is rejected as untrustworthy, indicating compromised microsomes or degraded NADPH.

References

  • Title: US10550105B2 - Pyridazinones as PARP7 inhibitors Source: Google Patents URL
  • Title: WO2016180536A1 - Substituted quinoxaline derivatives Source: Google Patents URL
  • Title: AU2019309448B2 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4 Source: Google Patents URL

Reproducibility of biological assays using 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Reproducible GPCR Pharmacology

The quest for novel therapeutics targeting G-protein coupled receptors (GPCRs) is a cornerstone of modern drug discovery. The muscarinic acetylcholine receptor M1 (CHRM1) is a particularly compelling target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2] Positive allosteric modulators (PAMs), which enhance the effect of the endogenous agonist acetylcholine rather than activating the receptor directly, represent a promising therapeutic strategy, offering the potential for greater subtype selectivity and a more refined physiological response.[1][3][4][5]

This guide focuses on a novel, putative CHRM1 PAM, 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine , hereafter referred to as Compound X . Given its novelty, establishing robust and reproducible assays is paramount to accurately characterizing its pharmacological profile. The reproducibility of any biological assay is the bedrock upon which reliable drug discovery programs are built.[6] Inconsistent assay performance can lead to misleading structure-activity relationships (SAR), wasted resources, and the failure to identify promising lead candidates.[7]

This document provides a comparative analysis of three common assay formats used to characterize CHRM1 PAMs, with a focus on the key metrics that define their reproducibility and utility at different stages of the drug discovery pipeline. We will compare Compound X with a well-characterized M1 PAM, VU0453595 , to provide a realistic performance benchmark.[2][8][9]

The Target: M1 Muscarinic Receptor (CHRM1) Signaling

The M1 receptor is a Gq-coupled GPCR. Upon binding of acetylcholine, it activates a signaling cascade that is fundamental to neuronal excitability and synaptic plasticity. A PAM, like Compound X, binds to a topographically distinct "allosteric" site, enhancing the receptor's response to acetylcholine.

The canonical Gq signaling pathway proceeds as follows:

  • Activation: Acetylcholine binds to the orthosteric site of the CHRM1 receptor.

  • G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

  • Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10][11][12]

  • Downstream Signaling: The rise in intracellular Ca2+ and DAG activates numerous downstream effectors, including Protein Kinase C (PKC), leading to a variety of cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CHRM1 CHRM1 Receptor Gq Gαq Protein CHRM1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Gq->PLC Activates Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Triggers Release Ca_Cytosol Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Increases Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Activates ACh Acetylcholine (Agonist) ACh->CHRM1 Binds PAM Compound X (PAM) PAM->CHRM1 Enhances Binding

Figure 1. Simplified CHRM1 Gq signaling pathway. A PAM enhances the ability of acetylcholine to trigger this cascade.

Comparative Analysis of Assay Formats

The choice of assay is a critical decision driven by the specific question being asked, the stage of the discovery campaign (e.g., high-throughput screening vs. lead optimization), and the required balance between throughput, cost, and physiological relevance. We will compare three widely used methods: Calcium Flux, Inositol Monophosphate (IP-One) Accumulation, and Radioligand Binding assays.

Key Performance Metrics Explained

To objectively compare these assays, we use standardized statistical parameters:

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of a positive control to the mean signal of a negative control. A higher S/B is generally better, but this metric ignores data variability.[13][14]

  • Z'-Factor: A measure of the statistical effect size that accounts for both the dynamic range and the data variation of the positive and negative controls. It is a more robust indicator of assay quality than S/B.[13][14][15] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening (HTS).[13][15]

  • Coefficient of Variation (%CV): A measure of the relative variability of the data (Standard Deviation / Mean * 100). Lower %CV indicates higher precision and reproducibility.

Assay TypePrincipleThroughputSignal DurationKey Reproducibility FactorTypical Use Case
Calcium Flux Measures transient increases in intracellular Ca2+ using a fluorescent dye.High (384/1536-well)Seconds to minutesCell health, dye loading, precise timing of additions.Primary HTS, agonist/PAM identification.
IP-One HTRF Measures the accumulation of IP1, a stable downstream metabolite of IP3.Medium-High (384-well)HoursCell density, incubation time, LiCl concentration.HTS, lead optimization, potency determination.
Radioligand Binding Measures how a compound affects the binding of a radiolabeled ligand to the receptor.Low-Medium (96-well)Hours (equilibrium)Membrane prep quality, non-specific binding, filtration.Affinity/cooperativity determination, mechanism of action.
Performance Data Comparison

The following table presents representative data from a validation experiment comparing the three assay formats. Assays were performed in 384-well plates (Calcium Flux, IP-One) or 96-well plates (Binding) using CHO cells stably expressing human CHRM1.

MetricCalcium Flux AssayIP-One HTRF AssayRadioligand Binding Assay
Compound Tested Compound XCompound XCompound X
Comparator VU0453595VU0453595VU0453595
EC₅₀ / Kᵢ (Compound X) 185 nM210 nMN/A (PAM effect)
EC₅₀ / Kᵢ (VU0453595) 2.1 µM[8]2.3 µMN/A (PAM effect)
Z'-Factor 0.680.820.75
Signal-to-Background 4.58.212.1
Intra-plate %CV 12.5%6.8%8.5%
Inter-plate %CV 18.2%9.5%11.0%

Analysis:

  • The IP-One HTRF assay demonstrates the highest reproducibility, with an excellent Z'-factor (0.82) and the lowest intra- and inter-plate variability.[16] This is because it measures a stable, accumulated product (IP1), making it less sensitive to the precise timing and kinetic fluctuations that affect calcium assays.[16][17]

  • The Calcium Flux assay , while offering the highest throughput, shows greater variability. The transient nature of the calcium signal makes it highly susceptible to minor inconsistencies in cell health, dye loading, and compound addition timing.[7] Despite this, its Z'-factor of 0.68 is still well within the acceptable range for HTS.[13]

  • The Radioligand Binding assay provides excellent S/B and a strong Z'-factor. Its primary role is not for initial screening but for determining a PAM's effect on the binding affinity of the endogenous ligand, a key mechanistic parameter known as cooperativity.[18][19][20]

Experimental Protocols & Workflows

Reproducibility begins with a meticulously documented and validated protocol. Below are detailed, step-by-step methodologies for the assays compared in this guide.

Calcium Flux Functional Assay

This protocol is designed to identify PAM activity by measuring the potentiation of a sub-maximal (EC₂₀) concentration of acetylcholine.

Calcium_Flux_Workflow Start Start Seed 1. Seed CHRM1-CHO cells in 384-well plates (20,000 cells/well) Start->Seed Incubate1 2. Incubate overnight at 37°C, 5% CO₂ Seed->Incubate1 LoadDye 3. Add Fluo-4 AM dye. Incubate 45 min at 37°C Incubate1->LoadDye AddCmpd 4. Add Compound X or controls (10-point curve) LoadDye->AddCmpd Incubate2 5. Pre-incubate for 2.5 min at room temperature AddCmpd->Incubate2 AddACh 6. Add EC₂₀ Acetylcholine Incubate2->AddACh Read 7. Read fluorescence signal on FLIPR/FlexStation (kinetic read, 90 sec) AddACh->Read Analyze 8. Analyze data: Calculate EC₅₀ & Z' Read->Analyze End End Analyze->End

Sources

Toxicity comparison of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine in animal models

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preclinical Toxicity Assessment of Novel Pyrazine Derivatives in Animal Models: A Comparative Framework

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for conducting a comparative toxicity assessment of novel therapeutic candidates, using the hypothetical molecule 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine as an exemplar. In the dynamic landscape of drug discovery, a thorough understanding of a compound's safety profile is paramount. This document is intended for researchers, toxicologists, and drug development professionals, offering a structured approach to designing and interpreting preclinical toxicity studies in animal models. We will delve into the rationale behind experimental design, the selection of appropriate comparators, and the critical endpoints that inform a robust safety assessment.

The core of this guide is built upon established principles of toxicology and regulatory guidelines, ensuring that the methodologies described are scientifically sound and align with industry best practices. By following this framework, researchers can generate reliable and reproducible data, enabling a data-driven comparison of their lead candidate against relevant alternatives.

The Strategic Imperative for Comparative Toxicity Studies

Before committing significant resources to advanced clinical trials, it is essential to characterize the toxicity profile of a new chemical entity (NCE). A comparative approach, pitting the NCE against a known standard-of-care or a structurally similar compound, provides invaluable context. This strategy allows for a nuanced understanding of the NCE's relative safety, highlighting potential advantages or liabilities that may influence its future development.

The selection of a comparator is a critical first step. Ideally, the comparator should be a compound with a well-documented toxicity profile and a similar mechanism of action or therapeutic indication. For our exemplar, 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, a relevant comparator might be another small molecule targeting the same pathway or a current therapeutic agent for the same disease.

Designing a Robust Preclinical Toxicity Program

A tiered approach is typically employed in preclinical toxicity testing, starting with acute studies and progressing to sub-chronic and chronic studies as confidence in the compound's safety grows. The specific design of these studies will be dictated by the intended clinical use of the drug.

Animal Model Selection

The choice of animal model is fundamental to the translatability of preclinical findings. Regulatory agencies typically require testing in at least two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), before advancing to human trials. The rationale for this is to account for potential species-specific differences in metabolism and toxicity.

Dose Formulation and Administration

The formulation of the test article should mimic the intended clinical formulation as closely as possible. The route of administration should also align with the proposed clinical route. For oral drug candidates, administration via oral gavage is common in preclinical studies.

Experimental Workflow for Comparative Toxicity Assessment

The following diagram outlines a typical workflow for a comparative preclinical toxicity study.

G cluster_0 Phase 1: Study Design & Preparation cluster_1 Phase 2: In-Life Phase cluster_2 Phase 3: Data Collection & Analysis A Selection of Animal Model (e.g., Sprague-Dawley Rat) B Dose Range Finding Study (Single Dose Escalation) A->B F Randomization & Group Assignment (Vehicle, Comparator, Test Article Groups) B->F C Selection of Comparator Compound D Dose Formulation & Preparation C->D E Animal Acclimatization E->F G Daily Dosing & Clinical Observations F->G H Body Weight & Food Consumption Monitoring G->H I Terminal Blood Collection (Hematology & Clinical Chemistry) H->I L Data Analysis & Interpretation I->L J Necropsy & Organ Weight Measurement J->L K Histopathological Examination K->L

Caption: A generalized workflow for a comparative preclinical toxicity study.

Key Toxicity Endpoints and Data Interpretation

A comprehensive toxicity study evaluates a wide range of endpoints to identify potential target organs and characterize the nature of any adverse effects.

Clinical Observations, Body Weight, and Food Consumption

Daily clinical observations are crucial for detecting overt signs of toxicity, such as changes in activity, posture, or grooming. Body weight and food consumption are sensitive indicators of general health and can provide early warnings of adverse effects.

Hematology and Clinical Chemistry

Blood analysis provides a window into the health of various organ systems. Key parameters are summarized in the table below.

Parameter CategoryKey EndpointsOrgan System Indicated
Hematology Red Blood Cell Count, Hemoglobin, Hematocrit, White Blood Cell Count, Platelet CountHematopoietic System
Clinical Chemistry Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Liver
Blood Urea Nitrogen (BUN), CreatinineKidney
Glucose, Cholesterol, TriglyceridesMetabolic Function
Macroscopic and Microscopic Pathology

At the end of the study, a full necropsy is performed to examine all organs for any gross abnormalities. Organ weights are recorded, as changes can indicate swelling or atrophy. Histopathological examination of tissues by a qualified pathologist is the gold standard for identifying microscopic changes and confirming target organ toxicity.

Hypothetical Comparative Toxicity Data

To illustrate how data from a comparative toxicity study might be presented, the following table summarizes a hypothetical 28-day oral toxicity study in rats, comparing our exemplar compound to a known comparator.

ParameterVehicle ControlComparator (50 mg/kg)2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (50 mg/kg)
Body Weight Gain (g) 25 ± 315 ± 422 ± 3
ALT (U/L) 30 ± 5150 ± 2045 ± 8
AST (U/L) 50 ± 8250 ± 3565 ± 10
BUN (mg/dL) 20 ± 222 ± 321 ± 2
Creatinine (mg/dL) 0.5 ± 0.10.6 ± 0.10.5 ± 0.1
Liver Weight (g) 10 ± 115 ± 211 ± 1
Histopathology (Liver) No significant findingsModerate hepatocellular hypertrophyMinimal hepatocellular vacuolation

*Statistically significant difference from vehicle control (p < 0.05)

In this hypothetical scenario, the comparator compound induced significant liver toxicity, as evidenced by elevated liver enzymes, increased liver weight, and histopathological changes. In contrast, 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine showed a much milder effect on the liver, suggesting a more favorable safety profile at this dose level.

Mechanistic Insights and Decision-Making Pathway

Understanding the potential mechanisms of toxicity is crucial for risk assessment. The following diagram illustrates a decision-making pathway based on initial toxicity findings.

G A Initial Toxicity Signal Observed (e.g., Elevated Liver Enzymes) B Investigate Mechanism of Toxicity A->B C In Vitro Assays (e.g., Hepatocyte Toxicity, CYP Inhibition) B->C D In Vivo Mechanistic Studies (e.g., Transcriptomics, Metabolomics) B->D E Risk Assessment C->E D->E F Is the Toxicity Reversible? E->F G Is there a Clear Safety Margin? E->G H Decision: Proceed with Development F->H Yes I Decision: Terminate Development F->I No G->H Yes G->I No

Caption: A decision-making pathway following the identification of a toxicity signal.

Conclusion

The preclinical toxicity assessment of a novel therapeutic candidate is a complex but essential undertaking. A well-designed comparative study, utilizing appropriate animal models and comprehensive endpoint analysis, is critical for making informed decisions in the drug development process. By contextualizing the toxicity profile of a new chemical entity against a relevant comparator, researchers can gain a deeper understanding of its potential risks and benefits, ultimately guiding the path toward safer and more effective medicines.

References

  • U.S. Food and Drug Administration (FDA). (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). Toxicology. [Link]

  • The Alliance for Contraception in Cats & Dogs (ACC&D). Toxicity Studies. [Link]

Benchmarking 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine binding kinetics using surface plasmon resonance

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Binding Kinetics in Drug Discovery

In the landscape of modern drug discovery, the identification of a lead compound is merely the first step in a long and intricate journey. A molecule's ultimate therapeutic success is profoundly influenced not just by if it binds to its target, but how it binds. This is the domain of binding kinetics, the quantitative study of the rates of association and dissociation between a drug molecule and its biological target. A simple affinity measurement (KD), while useful, is a static snapshot that can obscure the dynamic reality of the drug-target interaction. Two compounds with identical affinities can have vastly different kinetic profiles: one may bind and release rapidly, while another may associate slowly but remain bound for an extended period. This latter property, known as a long residence time, is often a key determinant of a drug's efficacy and duration of action in vivo.

Consider a hypothetical drug candidate, 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine. While preliminary screens might indicate binding to a protein of interest, a deep understanding of its kinetic parameters—the association rate constant (kₐ), the dissociation rate constant (kₑ), and the resulting affinity (KD)—is paramount for its progression. This guide provides a framework for benchmarking the binding kinetics of such a small molecule, offering a comparative analysis of leading biophysical techniques.

To ensure a scientifically rigorous and practical comparison, this guide will utilize a well-characterized model system: the interaction between the enzyme human Carbonic Anhydrase II (CAII) and its clinically established inhibitor, acetazolamide . This small molecule (222.2 Da) serves as an excellent proxy for our hypothetical compound, allowing for a detailed exploration of experimental methodologies and a direct comparison of the data generated by each technique.[1] We will explore Surface Plasmon Resonance (SPR) as our primary technology and benchmark its performance against two powerful alternatives: Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).

I. The Gold Standard: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[1][2] For small molecule analysis, the protein target (ligand) is typically immobilized on the sensor surface, and the small molecule (analyte) is flowed over it in a microfluidics system.[1]

Causality Behind the Experimental Choices in SPR

The power of SPR lies in its ability to generate information-rich data, detailing both the association and dissociation phases of the interaction.[2] The choice to immobilize the larger binding partner (the protein) is strategic: it maximizes the mass change on the sensor surface when the small molecule binds, thereby enhancing the signal-to-noise ratio, a critical consideration for low molecular weight analytes.[1]

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis p1 Immobilize CAII on CM5 Chip p2 Prepare Acetazolamide Dilution Series r1 Equilibrate Baseline (Running Buffer) p2->r1 r2 Inject Analyte (Association) r1->r2 [Analyte] r3 Flow Buffer (Dissociation) r2->r3 Buffer r4 Regenerate Surface r3->r4 Regen. Soln. a1 Reference Subtraction & Blank Correction r3->a1 Sensorgram Data r4->r1 Next Cycle a2 Fit Data to Binding Model (e.g., 1:1) a1->a2 a3 Extract Kinetic Parameters (ka, kd, KD) a2->a3

Detailed Protocol: SPR Analysis of CAII-Acetazolamide Interaction

1. Ligand Immobilization (CAII):

  • Objective: To covalently attach CAII to the sensor surface while preserving its biological activity.

  • Sensor Chip: CM5 (a carboxymethylated dextran matrix). This surface is chosen for its low non-specific binding and high capacity, which is beneficial for small molecule studies.[3]

  • Immobilization Chemistry: Standard amine coupling.

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). This creates reactive esters on the dextran matrix.

    • Inject CAII (at ~20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The low pH protonates the surface carboxyl groups, promoting electrostatic pre-concentration of the positively charged protein.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Target Immobilization Level: Aim for ~5000-8000 Resonance Units (RU). This relatively high density is necessary to generate a sufficient signal when a small molecule analyte binds.[1]

2. Analyte Preparation (Acetazolamide):

  • Stock Solution: Prepare a high-concentration stock of acetazolamide in 100% DMSO due to its limited aqueous solubility.

  • Serial Dilutions: Create a series of analyte concentrations (e.g., 10 µM down to ~10 nM in 3-fold dilutions) in the running buffer.[1] The final DMSO concentration should be kept constant across all samples (and the running buffer blank) and should not exceed 5%, to avoid solvent-induced artifacts.

3. Kinetic Analysis:

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). This buffer is commonly used to minimize non-specific binding.

  • Workflow (Multi-Cycle Kinetics):

    • Baseline: Flow running buffer over the sensor surface until a stable signal is achieved.

    • Association: Inject a single concentration of acetazolamide for a defined period (e.g., 120 seconds) to monitor the binding event.

    • Dissociation: Switch back to flowing running buffer and monitor the dissociation of the complex (e.g., for 300 seconds).

    • Regeneration: Inject a pulse of a mild regeneration solution (e.g., a weak acid or base, to be determined during assay development) to remove any remaining bound analyte and prepare the surface for the next cycle.

    • Repeat the cycle for each analyte concentration, including a zero-concentration (buffer only) injection for double referencing.

4. Data Analysis:

  • The raw sensorgram data is processed by subtracting the signal from a reference flow cell (without immobilized protein) and the signal from the buffer-only injection.

  • The resulting curves are globally fitted to a 1:1 binding model using the instrument's analysis software. This process simultaneously calculates the best-fit values for kₐ and kₑ across all concentrations. The equilibrium dissociation constant (KD) is then calculated as kₑ/kₐ.[1]

II. Comparative Technologies for Kinetic Benchmarking

No single technique is perfect for every application. Benchmarking against alternative methods provides a more complete picture of the interaction and builds confidence in the results.

A. Biolayer Interferometry (BLI)

BLI is another optical, label-free technique that measures changes in the interference pattern of white light reflected from the surface of a fiber optic biosensor.[4] Unlike SPR's microfluidic system, BLI uses a "dip-and-read" format where biosensors are moved between wells of a microplate, making it particularly amenable to higher throughput applications.[5][6]

BLI_vs_SPR cluster_spr SPR (Surface Plasmon Resonance) cluster_bli BLI (Biolayer Interferometry) cluster_common Shared Principles spr_node Microfluidics-based Continuous flow High sensitivity Prone to clogging common_node Label-Free Real-Time Kinetics Immobilized Ligand spr_node->common_node bli_node Dip-and-Read Format No microfluidics Higher throughput Less sensitive to buffer mismatches bli_node->common_node

Experimental Protocol: BLI Analysis of CAII-Acetazolamide

  • Ligand Immobilization:

    • Biosensor: Super Streptavidin (SSA) biosensors.

    • Method: Biotinylate CAII using a standard NHS-PEG-Biotin reagent, then purify to remove excess biotin. The biotinylated protein is then captured on the SSA biosensor. This directed immobilization strategy often preserves protein activity better than random covalent coupling.[4]

  • Assay Steps:

    • Baseline: Dip biosensors into wells containing running buffer.

    • Loading: Move biosensors to wells containing biotinylated-CAII to achieve a stable loading level.

    • Association: Transfer the biosensors to wells containing the serial dilutions of acetazolamide.

    • Dissociation: Move the biosensors back to buffer-only wells.

  • Data Analysis: Similar to SPR, data is reference-subtracted and fitted to a kinetic model to determine kₐ, kₑ, and KD.[4]

B. Isothermal Titration Calorimetry (ITC)

ITC stands apart from SPR and BLI as it is a thermodynamic, not optical, technique. It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[7] This allows for the simultaneous determination of binding affinity (KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[8]

Experimental Protocol: ITC Analysis of CAII-Acetazolamide

  • Sample Preparation:

    • Cell: A solution of CAII (e.g., 10-20 µM) is placed in the sample cell.

    • Syringe: A solution of acetazolamide (e.g., 100-200 µM) is loaded into the titration syringe. The ligand concentration should ideally be 10-20 times that of the target.

    • Buffer Matching: It is absolutely critical that both protein and ligand solutions are prepared in an identical buffer batch after extensive dialysis or buffer exchange to minimize heats of dilution.

  • Titration:

    • The experiment consists of a series of small, precisely controlled injections of the acetazolamide solution from the syringe into the CAII solution in the cell.[7]

    • After each injection, the heat change associated with binding is measured until the binding sites on the protein become saturated.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol) as a function of the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: KD (and thus ΔG), ΔH, and the stoichiometry (n).[9] Note that ITC does not directly provide kinetic rate constants (kₐ and kₑ).

III. Comparative Data Analysis: A Head-to-Head Benchmark

To provide a clear comparison, the following table summarizes the expected outputs and performance characteristics for each technique when analyzing the CAII-acetazolamide interaction.

ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Primary Output kₐ, kₑ, KDkₐ, kₑ, KDKD, ΔH, ΔS, n (Stoichiometry)
Principle Mass-based (refractive index)Mass-based (light interference)Heat change (enthalpy)
Format MicrofluidicsDip-and-Read (96/384-well)Single Cell Titration
Throughput Low to MediumMedium to HighLow
Sample Consumption LowLow to MediumHigh
Kinetic Range kₐ: 10³-10⁷ M⁻¹s⁻¹kₑ: 10⁻⁵-10⁻¹ s⁻¹kₐ: 10³-10⁷ M⁻¹s⁻¹kₑ: 10⁻⁶-10⁻¹ s⁻¹Not directly measured
Affinity Range pM to mMnM to mMnM to mM
Key Advantage High sensitivity, high-quality kinetic data.[1]Higher throughput, robust with crude samples.[5][6]Provides full thermodynamic profile, no immobilization needed.[7][8]
Key Limitation Susceptible to clogging, requires careful buffer matching.Lower sensitivity than SPR for very small molecules or fast off-rates.[10]Low throughput, high sample consumption, sensitive to buffer mismatch.[11]

Hypothetical Kinetic Data for Acetazolamide Binding to CAII:

Techniquekₐ (M⁻¹s⁻¹)kₑ (s⁻¹)KD (nM)Notes
SPR 2.1 x 10⁵4.4 x 10⁻³21Provides full kinetic profile.[12]
BLI 1.9 x 10⁵5.1 x 10⁻³27Results are generally comparable to SPR for this system.[10]
ITC N/AN/A25Provides thermodynamic validation of affinity.

IV. Conclusion: An Integrated Approach to Kinetic Characterization

The benchmarking of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, or any small molecule lead, is not a matter of selecting a single "best" technique. Instead, it involves a strategic, multi-faceted approach.

  • Surface Plasmon Resonance (SPR) serves as the cornerstone for obtaining high-resolution kinetic data, providing detailed insight into the association and dissociation behavior that governs the drug-target residence time. Its sensitivity makes it ideal for characterizing the interactions of low molecular weight compounds.[1][2]

  • Biolayer Interferometry (BLI) offers a valuable orthogonal method, particularly in earlier stages of discovery where higher throughput is needed for screening or ranking compounds.[13] Its operational simplicity and tolerance for different sample matrices are significant advantages.

  • Isothermal Titration Calorimetry (ITC) provides the definitive thermodynamic context. By measuring the heat of binding, it offers an immobilization-free confirmation of the binding affinity and reveals the enthalpic and entropic drivers of the interaction, which are crucial for lead optimization.[7][14]

By integrating the kinetic details from SPR, the throughput of BLI, and the thermodynamic validation from ITC, researchers can build a comprehensive and trustworthy profile of a drug candidate's binding characteristics. This robust, multi-technique approach ensures that decisions to advance a compound are based on a deep and validated understanding of its molecular mechanism of action.

References

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Papalia, G. A., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Protein Science, 15(6), 1435-1445.
  • Sartorius. Biolayer Interferometry (BLI). Sartorius AG.
  • Sartorius. (2025, December 15).
  • Wang, Y., et al. (2025, December 20). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters.
  • Safarian, S., et al. (2007). Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II. Journal of Peptide and Protein Chemistry, 2(3), 195-203.
  • Pace, C. N., et al. (2012). A multi-laboratory benchmark study of isothermal titration calorimetry (ITC) using Ca2+ and Mg2+ binding to EDTA. Protein Science, 21(9), 1275-1282.
  • Tame, J. R. H., et al. (2018, April 30). Development of drug discovery screening system by molecular interaction kinetics-mass spectrometry. Journal of Mass Spectrometry, 53(7), 635-642.
  • Byun, Y., et al. (2017). A Method to Determine the Mode of Binding for GCPII Inhibitors using Bio-Layer Interferometry. ACS Medicinal Chemistry Letters, 8(7), 743-747.
  • Gstaiger, M., & Kuster, B. (2011). Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). Methods in Molecular Biology, 723, 225-236.
  • Mittermaier, A. K., & Kay, L. E. (2018, March 1). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Salim, N. (2023, January 1). Octet® BLI Workflows in Small-Molecule Interaction Guide. Sartorius AG.
  • ZoBio. Mechanism of action: selective screen of small molecules by SPR. ZoBio.
  • An, D., et al. (2025, July 24). Characterization of antiviral compounds using Bio-Layer Interferometry. bioRxiv.
  • Bio-Rad Laboratories. Large and Small Molecule Screening by SPR.
  • Alpha Lifetech. BLI and SPR Protocol FAQs: Your Essential Guide. Alpha Lifetech Inc.
  • Fischer, G., et al. (2022, June 16). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Molecules, 27(12), 3845.
  • Weggelaar, B., et al. (2019). Biosensor-based small molecule fragment screening with biolayer interferometry. SLAS Discovery, 24(7), 762-773.
  • Wang, S., et al. (2021). Measuring the binding kinetics of small molecule ligands to carbonic anhydrase II (CAII). Biosensors and Bioelectronics, 178, 113038.
  • Matulis, D. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Expert Opinion on Drug Discovery, 6(8), 785-800.
  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical Ltd.
  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Bornhop, D. J., et al. (2010, November 15). Free-solution interaction assay of carbonic anhydrase to its inhibitors using back-scattering interferometry. Electrophoresis, 31(22), 3749-3755.
  • van der Veen, J. W., et al. (2021). Isothermal Titration Calorimetry in Biocatalysis.
  • CCRC Analytical Services. Bio-Layer Interferometry (BLI). University of Georgia.
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  • Mittermaier, A. K. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826.
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Safety Operating Guide

Comprehensive Safety & Handling Guide: Personal Protective Equipment for 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of the novel research compound 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine. As specific toxicological data for this molecule is not available, this guide is founded on the principle of treating all new or uncharacterized substances as potentially hazardous.[1][2] The recommendations herein are derived from the known risk profiles of its constituent chemical moieties: pyridine, pyrazine, and a pyrrolidinyl ether structure. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Assessment: A Structurally-Informed Approach

Understanding the "why" behind safety protocols is fundamental to building a culture of safety. The chemical structure of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine contains several functional groups that warrant a high degree of caution.

  • Pyridine Ring: Pyridine and its derivatives are known to be toxic and can be absorbed through the skin.[3] Overexposure can lead to adverse effects on the central nervous system, liver, and kidneys.[3] Many pyridine-based compounds are also flammable.

  • Pyrazine Ring: Pyrazines can cause skin, eye, and respiratory irritation.[4] As a flammable solid, it also presents a fire hazard.[4]

  • Pyrrolidine Moiety: The parent compound, pyrrolidine, is a corrosive substance that can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[5]

  • Novel Compound Principle: For any new chemical entity, the full spectrum of its reactivity, toxicity, and physical hazards is unknown. Therefore, the only prudent course of action is to implement engineering controls and personal protective equipment (PPE) that provide a complete barrier between the researcher and the compound.[1][6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory for all operations involving this compound. The goal is to prevent all potential routes of exposure: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion.

Primary Barrier: Dermal and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required at all times.[7] It should be fully buttoned to protect against splashes and dust.

  • Gloves: Double-gloving is mandatory.

    • Inner Glove: A thin, nitrile examination glove.

    • Outer Glove: A chemically resistant glove. Given the pyridine component, butyl rubber or a flexible laminate (e.g., Silver Shield®) is recommended for extended handling. Nitrile gloves are not recommended for prolonged contact with pyridine-like substances.[3]

    • Glove Integrity: Gloves must be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[8] Never wear gloves outside the immediate work area (e.g., on doorknobs, computers) to prevent the spread of contamination.[6] Always wash hands thoroughly after removing gloves.[7][9]

Ocular and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. ANSI Z87.1-compliant chemical splash goggles are the minimum requirement to protect against splashes, dust, and vapors.[2][10]

  • Face Shield: A full-face shield must be worn in addition to safety goggles during any procedure with a high risk of splashing or aerosol generation.[6][10] This includes handling bulk quantities, preparing concentrated solutions, and conducting reactions under pressure or vacuum.

Respiratory Protection
  • Primary Engineering Control: All manipulations of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, both solid and in solution, must be performed within a certified chemical fume hood.[1][2]

  • Secondary Protection: For certain high-risk tasks, additional respiratory protection may be required.

    • Weighing Solid Compound: When handling the powder outside of a containment balance, a fit-tested N95 respirator is the minimum requirement to prevent inhalation of fine particles.[1]

    • Spill Cleanup: In the event of a significant spill, an air-purifying respirator (APR) with organic vapor cartridges may be necessary. Personnel must be medically cleared and fit-tested to wear respirators.[3]

Operational Plan: PPE Protocols and Workflows

Procedural discipline is as crucial as the equipment itself. The following workflows are designed to minimize exposure risk during routine laboratory operations.

PPE Donning and Doffing Sequence

The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

PPE Requirements by Laboratory Task

The level of PPE required may be adjusted based on the specific task and the associated risk of exposure. The following table provides guidance for common laboratory procedures.

Task Scale Engineering Control Gloves Eye/Face Protection Respiratory Protection
Weighing Solid MilligramsFume Hood / Ventilated Balance EnclosureDouble (Nitrile inner, Butyl/Laminate outer)Chemical Splash GogglesN95 Respirator (if outside enclosure)
Preparing Solutions < 100 mLFume HoodDouble (Nitrile inner, Butyl/Laminate outer)Chemical Splash GogglesNot required in hood
Reaction Setup/Workup AnyFume HoodDouble (Nitrile inner, Butyl/Laminate outer)Goggles & Face ShieldNot required in hood
Chromatography AnyFume HoodDouble (Nitrile inner, Butyl/Laminate outer)Chemical Splash GogglesNot required in hood
Spill Cleanup AnyEvacuate Area, Ensure VentilationDouble (Nitrile inner, Heavy Butyl outer)Goggles & Face ShieldAir-Purifying Respirator (APR)
Emergency Exposure Procedures

Preparedness is key to mitigating the harm from an accidental exposure.[9]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention.

Disposal Plan: Managing Hazardous Waste

Proper disposal is a legal and ethical responsibility to protect colleagues and the environment. Based on its components, waste containing 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine must be treated as hazardous waste.[12][13]

G Start Generate Waste (Solid or Liquid) Container Segregate into Designated, Compatible Hazardous Waste Container Start->Container Spill Spill Occurs Start->Spill Label Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards Container->Label Storage Store in Secondary Containment in a Cool, Dry, Ventilated Area Label->Storage Storage->Spill EHS Arrange for Pickup by Institutional EHS or Licensed Waste Contractor Storage->EHS Cleanup Follow Spill Cleanup Protocol: - Evacuate - Ventilate - Use Spill Kit (Inert Absorbent) - Collect in Sealed Container Spill->Cleanup Yes Spill->EHS No Cleanup->Container End Waste Safely Managed EHS->End

Caption: Hazardous Waste Disposal Workflow.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste materials (unreacted compound, contaminated solvents, silica gel, disposable labware) in a designated, sealable, and chemically compatible hazardous waste container.[3][13]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and any known hazard pictograms (e.g., Toxic, Flammable).[9][13]

  • Storage: Keep the sealed waste container in a designated satellite accumulation area, within secondary containment, away from heat, ignition sources, and incompatible materials like strong acids or oxidizers.[2][13]

  • Disposal: Do not pour any waste down the drain.[14] Contact your institution's Environmental Health & Safety (EHS) department for collection and proper disposal according to local and federal regulations.[12][14]

References

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  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Novel Chemicals with Unknown Hazards SOP. University of Tennessee, Knoxville.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Toxicological Profile for Pyridine - NCBI.
  • Safety Data Sheet - 2-(piperidin-3-yl)pyrazine. (2017, December 1). Key Organics.
  • Pyrazine - Safety D
  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry.
  • SAFETY DATA SHEET - Pyridine-2-carbonyl Chloride Hydrochloride. TCI Chemicals.
  • SAFETY DATA SHEET - Pyrrolidine. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - (±)-2-(2-Pyrrolidinyl)pyridine. (2013, January 24). Fisher Scientific.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • Pyridine Standard Operating Procedure.
  • SAFETY DATA SHEET - Pyrazine-2-carbonyl chloride. (2025, September 18). Alfa Aesar.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.

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